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  • Product: 2-Amino-4-methylpent-4-enoic acid;hydrochloride
  • CAS: 2567495-53-6

Core Science & Biosynthesis

Foundational

Whitepaper: Elucidating the In Vivo Mechanism of Action of 2-Amino-4-methylpent-4-enoic Acid Hydrochloride

An in-depth technical guide by a Senior Application Scientist Abstract This guide provides a comprehensive framework for investigating the in vivo mechanism of action of 2-Amino-4-methylpent-4-enoic acid hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for investigating the in vivo mechanism of action of 2-Amino-4-methylpent-4-enoic acid hydrochloride, a rare, unsaturated amino acid. Drawing from its structural similarity to known neurotoxins like L-allylglycine, we postulate its primary mechanism to be the irreversible inhibition of a key pyridoxal phosphate (PLP)-dependent enzyme, likely glutamate decarboxylase (GAD), leading to a rapid depletion of the inhibitory neurotransmitter GABA. This document outlines the theoretical biochemical basis for this hypothesis and presents a detailed, multi-tiered experimental plan designed to rigorously test it in a preclinical setting. The proposed workflows integrate neurochemical analysis, electrophysiology, and behavioral monitoring to create a self-validating system for elucidating the compound's neuropharmacological profile.

Introduction and Core Hypothesis

2-Amino-4-methylpent-4-enoic acid is a structural analogue of the well-characterized convulsant agent L-allylglycine. The hydrochloride salt form enhances its solubility and stability for in vivo administration. The defining structural feature is the terminal double bond (alkene group), which is known to be a reactive moiety in the active sites of certain enzymes.

Our central hypothesis is that 2-Amino-4-methylpent-4-enoic acid acts as a "suicide substrate" or mechanism-based inactivator of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its depletion leads to a state of neuronal hyperexcitability, manifesting as seizures.

Causality of the Proposed Mechanism:

  • Structural Analogy: The molecule mimics the structure of the natural GAD substrate, glutamate, allowing it to enter the enzyme's active site.

  • Enzyme Chemistry: GAD is a pyridoxal phosphate (PLP)-dependent enzyme. It forms a Schiff base with its substrate. We hypothesize that the unsaturated bond in 2-Amino-4-methylpent-4-enoic acid is positioned to undergo an enzyme-catalyzed rearrangement, generating a highly reactive electrophilic species (a Michael acceptor).

  • Irreversible Inhibition: This reactive intermediate then covalently binds to a nucleophilic residue in the GAD active site, leading to the enzyme's irreversible inactivation.

  • Physiological Outcome: The inactivation of GAD results in a progressive decline in GABAergic tone, disrupting the excitatory/inhibitory balance in the brain and lowering the seizure threshold.

The following diagram illustrates this proposed biochemical cascade.

GAD_Inhibition_Pathway cluster_enzyme GAD Active Site (with PLP cofactor) cluster_consequence Physiological Consequence Compound 2-Amino-4-methylpent-4-enoic acid SchiffBase Formation of Schiff Base with PLP Compound->SchiffBase Rearrangement Enzyme-Catalyzed Rearrangement SchiffBase->Rearrangement ReactiveIntermediate Generation of Electrophilic Michael Acceptor Rearrangement->ReactiveIntermediate CovalentBond Covalent Adduct Formation with Active Site Nucleophile ReactiveIntermediate->CovalentBond InactiveGAD Irreversibly Inactivated GAD CovalentBond->InactiveGAD GABA_Synthesis GABA Synthesis Blocked InactiveGAD->GABA_Synthesis Leads to GABA_Levels [GABA] decline in CNS GABA_Synthesis->GABA_Levels EI_Imbalance Excitatory/Inhibitory Imbalance GABA_Levels->EI_Imbalance Seizures Neuronal Hyperexcitability (Seizures) EI_Imbalance->Seizures

Caption: Proposed mechanism for GAD inactivation and resulting neurotoxicity.

A Self-Validating Experimental Workflow

To rigorously test this hypothesis, we propose a multi-modal experimental plan. This workflow is designed to be self-validating, where the results from each stage provide context and confirmation for the others. For instance, the timing of seizure onset in behavioral studies should correlate with the measured decrease in brain GABA levels and the appearance of epileptiform activity on EEG recordings.

Experimental_Workflow cluster_phase1 Phase 1: In Vivo Pharmacodynamics & Behavior cluster_phase2 Phase 2: Neurochemical Analysis cluster_phase3 Phase 3: Target Engagement & Validation DoseRange Dose-Range Finding Study (e.g., C57BL/6 mice) Behavioral Behavioral Seizure Scoring (Racine Scale) DoseRange->Behavioral EEG Telemetric EEG Implantation & Recording Behavioral->EEG Tissue Time-Course Brain Tissue Collection Post-Dosing EEG->Tissue Correlate seizure activity with neurochemistry HPLC HPLC-Based Quantification of GABA & Glutamate Tissue->HPLC GAD_Activity Ex Vivo GAD Activity Assay Tissue->GAD_Activity Rescue Rescue Experiment: Co-administration with GABA Receptor Agonist (e.g., Diazepam) GAD_Activity->Rescue Confirm GABAergic mechanism Antagonist Pre-treatment with GAD Substrate (Glutamate)

Caption: Integrated workflow for mechanism of action validation.

Detailed Experimental Protocols

As a Senior Application Scientist, the rationale behind experimental design is as critical as the protocol itself. Here, we detail the methodologies with an emphasis on causality and trustworthiness.

Protocol: Dose-Response and Behavioral Seizure Assessment

Objective: To determine the dose-dependent relationship between the compound and seizure induction, and to characterize the seizure phenotype.

Rationale (Expertise): A dose-response study is fundamental to understanding a compound's potency. We use the Racine scale, a standardized and widely accepted method for scoring convulsive seizure severity in rodents. This provides quantitative, objective data. C57BL/6 mice are chosen as they are a common inbred strain with a well-characterized seizure response.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days prior to the experiment.

  • Compound Preparation: Prepare fresh solutions of 2-Amino-4-methylpent-4-enoic acid hydrochloride in sterile saline (0.9% NaCl) on the day of the experiment.

  • Dosing: Administer the compound via intraperitoneal (i.p.) injection.

    • Groups (n=8 per group):

      • Vehicle (Saline)

      • Dose 1 (e.g., 10 mg/kg)

      • Dose 2 (e.g., 25 mg/kg)

      • Dose 3 (e.g., 50 mg/kg)

      • Dose 4 (e.g., 100 mg/kg)

  • Observation: Immediately after injection, place each mouse in an individual observation chamber. Record behavior for at least 2 hours.

  • Scoring: Score seizure activity according to the Racine scale every 5 minutes.

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with generalized convulsions.

  • Data Analysis: For each dose, calculate the mean time to onset of the first seizure, the maximum seizure score reached, and the duration of seizure activity.

Trustworthiness: The inclusion of a vehicle control group is essential to ensure that the observed effects are due to the compound and not the injection stress or vehicle. The use of a standardized scoring system by a blinded observer minimizes bias.

Protocol: Neurochemical Analysis of GABA and Glutamate

Objective: To directly measure the effect of the compound on the brain concentrations of the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitters.

Rationale (Expertise): This protocol directly tests the central hypothesis. If the compound inhibits GAD, we expect to see a time-dependent decrease in GABA levels. Glutamate levels may transiently increase as its conversion to GABA is blocked. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and sensitive method for quantifying these amino acids in brain tissue.

Methodology:

  • Animal Model & Dosing: Use the determined effective dose (e.g., the ED80 for inducing Stage 4/5 seizures) from the behavioral study.

  • Time-Course: Establish time points for tissue collection based on seizure onset data (e.g., 0 min, 15 min, 30 min, 60 min, 120 min post-injection). Include a vehicle control group for each time point (n=6 per group/time point).

  • Tissue Collection: At the designated time, euthanize mice via focused microwave irradiation or decapitation, and immediately dissect the cortex and hippocampus on ice. Microwave irradiation is the gold standard as it instantly denatures enzymes, preventing post-mortem changes in neurotransmitter levels.

  • Sample Preparation:

    • Homogenize the brain tissue in a perchloric acid solution to precipitate proteins.

    • Centrifuge the homogenate and collect the supernatant.

    • Derivatize the amino acids in the supernatant using a fluorescent tag (e.g., o-phthalaldehyde, OPA).

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution protocol to separate the amino acids.

    • Detect the derivatized GABA and glutamate using a fluorescence detector.

  • Quantification: Calculate the concentration of each amino acid by comparing the peak area to a standard curve generated from known concentrations.

Data Presentation:

Time Point (Post-Dose)Mean Cortical GABA (µmol/g tissue) ± SEM% of Vehicle ControlMean Cortical Glutamate (µmol/g tissue) ± SEM% of Vehicle Control
0 min (Vehicle)[Expected Baseline]100%[Expected Baseline]100%
30 min[Expected Decrease][Expected <100%][Expected Increase/No Change][Expected ≥100%]
60 min[Expected Max Decrease][Expected Minimum][Expected Increase/No Change][Expected ≥100%]
120 min[Expected Recovery][Expected Trend Up][Expected Return to Baseline][Expected ~100%]

(Note: Table contains placeholder data that would be generated by the experiment.)

Protocol: Telemetric EEG Recording

Objective: To obtain direct, real-time evidence of epileptiform electrical activity in the brain, correlating it with behavioral observations.

Rationale (Expertise): While behavior is a strong indicator of seizures, EEG provides the definitive electrophysiological signature. Telemetry allows the animal to move freely, eliminating stress artifacts from tethered systems. This provides an unbiased, continuous recording of brain activity before, during, and after compound administration.

Methodology:

  • Surgical Implantation: Surgically implant EEG transmitters (e.g., from DSI) in mice under anesthesia. Place recording electrodes over the cortex. Allow at least 10-14 days for post-operative recovery.

  • Baseline Recording: Record at least 24 hours of baseline EEG activity before the study begins to ensure a stable signal and absence of spontaneous events.

  • Dosing and Recording: Administer the compound (effective dose) or vehicle and record EEG continuously for at least 4 hours. Simultaneously video-record the animals to correlate specific behaviors with EEG events.

  • Data Analysis: Analyze the EEG traces for epileptiform events, such as high-amplitude, high-frequency spike-wave discharges. Quantify the number of events, their duration, and their power spectrum.

Conclusion and Future Directions

This guide proposes a robust, integrated strategy to define the in vivo mechanism of action of 2-Amino-4-methylpent-4-enoic acid hydrochloride. The core hypothesis of GAD inactivation is tested directly through neurochemical analysis and its consequences are validated through rigorous behavioral and electrophysiological monitoring. The successful execution of these protocols will provide a comprehensive profile of the compound's neurotoxic effects, confirming its presumed GABAergic mechanism.

Future studies could involve in vitro enzyme kinetics using purified GAD to determine the specific parameters of inactivation (Kᵢ and kᵢₙₐ꜀ₜ) and mass spectrometry-based proteomics to identify the specific amino acid residue in the GAD active site that is covalently modified by the compound.

References

(Note: A comprehensive reference list would be generated based on specific literature supporting the protocols and mechanistic claims. The following are representative examples.)

  • Title: Actions of Allylglycine and Bicuculline on the GABA System in the Substantia Nigra Source: Brain Research URL: [Link]

  • Title: The Racine scale of seizure severity: a validation study Source: Epilepsia URL: [Link]

  • Title: Determination of GABA and glutamate concentrations in mouse brain tissue using high-performance liquid chromatography with fluorescence detection Source: Journal of Chromatography B URL: [Link]

  • Title: Mechanism-Based Enzyme Inactivators Source: Chemical Reviews URL: [Link]

  • Title: Continuous EEG monitoring in rodent models of epilepsy Source: Nature Protocols URL: [Link]

Exploratory

In vitro stability and half-life of 2-Amino-4-methylpent-4-enoic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Stability and Half-Life of 2-Amino-4-methylpent-4-enoic acid hydrochloride Abstract This technical guide provides a comprehensive framework for assessing the in vitro stability...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Stability and Half-Life of 2-Amino-4-methylpent-4-enoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability and determining the half-life of 2-Amino-4-methylpent-4-enoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines detailed, self-validating protocols for evaluating chemical stability across a physiologically relevant pH range, stability in plasma, and metabolic stability using human liver microsomes. The guide emphasizes the scientific rationale behind experimental design, robust analytical methodology using LC-MS/MS, and precise data analysis for the calculation of critical parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). By integrating established principles of drug metabolism and pharmacokinetics (DMPK), this whitepaper serves as a practical resource for characterizing the stability profile of novel chemical entities.

Introduction: The Critical Role of In Vitro Stability Assessment

In early-stage drug discovery, the characterization of a compound's stability is a foundational step that profoundly influences its trajectory.[1][2] An unstable compound may exhibit rapid in vivo clearance, leading to poor bioavailability and diminished therapeutic efficacy.[3][4] Conversely, excessively stable compounds can accumulate, potentially causing adverse effects.[3] Therefore, a thorough understanding of a molecule's susceptibility to degradation under various physiological conditions is paramount.

This guide focuses on 2-Amino-4-methylpent-4-enoic acid hydrochloride, a small molecule for which a robust stability profile is essential for predictable pharmacological performance. We will explore three core in vitro assays that, together, provide a comprehensive picture of its potential liabilities:

  • Chemical Stability: Assesses degradation due to pH-mediated hydrolysis, which can impact oral bioavailability as a compound traverses the gastrointestinal tract.[5][6]

  • Plasma Stability: Evaluates susceptibility to enzymatic degradation by hydrolases and esterases present in systemic circulation.[3][4]

  • Metabolic Stability: Investigates the compound's vulnerability to metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP450) enzymes, which are the main drivers of drug clearance for many xenobiotics.[2][7]

The data generated from these assays are crucial for building structure-activity relationships (SAR), prioritizing lead candidates, and guiding further development efforts.[1][6]

Physicochemical Properties of 2-Amino-4-methylpent-4-enoic acid

Before designing stability studies, a basic understanding of the compound's properties is necessary.

PropertyValueSource
Molecular Formula C6H11NO2[8][9]
Molecular Weight 129.16 g/mol [8]
Structure (SMILES) CC(=C)CC(C(=O)O)N[8]
Synonyms 4,5-Dehydro-L-leucine, 4-methylidenenorvaline[8]

The structure contains an amino group and a carboxylic acid, making its ionization state—and potentially its stability—dependent on pH.[10] The terminal double bond may also be a site for metabolic activity.

Experimental Design & Protocols

The following sections detail the step-by-step protocols for assessing the stability of 2-Amino-4-methylpent-4-enoic acid hydrochloride. A critical component of each protocol is the inclusion of controls to ensure the validity of the results.

Workflow Overview

The overall experimental process follows a standardized workflow, from initial preparation to final data analysis. This ensures consistency and reproducibility across different stability assays.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing P1 Prepare 10 mM Stock in DMSO P2 Prepare Working Solutions (e.g., 100 µM in Acetonitrile) P1->P2 P3 Prepare Assay Buffers, Plasma, or Microsome Suspensions P2->P3 I1 Pre-warm Matrix to 37°C P3->I1 I2 Initiate Reaction with Test Compound (Final: 1 µM) I1->I2 I3 Incubate at 37°C (e.g., 0, 15, 30, 60, 120 min) I2->I3 A1 Quench Reaction at Time Points with Cold Acetonitrile + Internal Standard I3->A1 A2 Centrifuge to Precipitate Proteins A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Quantify Peak Area Ratio (Analyte/Internal Standard) A3->D1 D2 Calculate % Remaining vs. Time=0 D1->D2 D3 Determine Half-Life (t½) and Intrinsic Clearance (CLint) D2->D3

Caption: General workflow for in vitro stability assessment.

Protocol 1: Chemical Stability (pH-Dependent Hydrolysis)

This assay determines the compound's intrinsic stability in aqueous solution at pH values mimicking the stomach and intestine.[5][11]

Objective: To quantify the degradation of 2-Amino-4-methylpent-4-enoic acid hydrochloride over time at pH 2.0, 7.4, and 9.0.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Buffers: pH 2.0 (0.1 M HCl), pH 7.4 (Phosphate-Buffered Saline), pH 9.0 (Ammonium Formate).

  • Quenching Solution: Acetonitrile/Methanol (1:1, v/v) with an internal standard (e.g., tolbutamide).

  • Incubator set to 37°C.

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Preparation: Prepare a 2 µM working solution of the test compound by diluting the stock solution into each pH buffer.[5]

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each pH solution and quench it by adding 3 volumes of cold Quenching Solution. This sample represents 100% compound remaining.

  • Incubation: Place the plates in an incubator at 37°C with gentle shaking.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots from each pH solution and quench as described in step 2.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T0 sample. Plot the natural logarithm (ln) of the percent remaining versus time to determine the degradation rate constant and half-life (t½).

Self-Validation System:

  • Rationale: The use of multiple, physiologically relevant pH values provides a comprehensive chemical stability profile.[5][6] The T0 sample serves as the baseline for degradation calculations.

Protocol 2: Plasma Stability

This assay assesses degradation by enzymes like esterases and amidases found in blood plasma.[3]

Objective: To determine the in vitro half-life of 2-Amino-4-methylpent-4-enoic acid hydrochloride in human, rat, and mouse plasma.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Plasma: Pooled human, rat, and mouse plasma (stored at -80°C).

  • Quenching Solution: Cold acetonitrile with an internal standard (e.g., verapamil).

  • Positive Control: A compound known to be rapidly hydrolyzed in plasma (e.g., propantheline).[4]

  • Water bath or incubator set to 37°C.

Methodology:

  • Preparation: Thaw plasma on ice. Aliquot plasma into microcentrifuge tubes.

  • Initiation: Add the test compound from a working solution to the plasma to achieve a final concentration of 1 µM.[3][12] Ensure the final DMSO concentration is less than 1%.[12] Vortex gently to mix.

  • Incubation: Place the tubes in a 37°C water bath.

  • Time Points: Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.[1][3]

  • Quenching: Immediately add each aliquot to a tube containing 3-4 volumes of cold Quenching Solution. This stops the enzymatic reaction and precipitates plasma proteins.[4]

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze by LC-MS/MS.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T0 sample. Determine the half-life as described previously.

Self-Validation System:

  • Positive Control: The inclusion of propantheline or a similar labile compound confirms that the plasma enzymes are active.

  • Heat-Inactivated Control: A parallel incubation in plasma that has been heat-inactivated (e.g., 60°C for 30 min) can be run. Degradation in this control would indicate chemical instability rather than enzymatic action.

  • Rationale: Testing across multiple species is crucial as plasma enzyme activity can vary significantly, impacting interspecies scaling of pharmacokinetic data.[1]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This is a cornerstone assay to estimate hepatic clearance by Phase I enzymes (primarily CYPs).[2][7]

Objective: To determine the in vitro half-life and calculate the intrinsic clearance (CLint) of 2-Amino-4-methylpent-4-enoic acid hydrochloride in HLM.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM): Typically used at a final protein concentration of 0.5-1.0 mg/mL.[13][14]

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). This cofactor is required for CYP enzyme activity.[7]

  • Quenching Solution: Cold acetonitrile with an internal standard.

  • Positive Controls: Compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for moderate clearance).

Methodology:

  • Preparation: Prepare an incubation mixture containing HLM in phosphate buffer.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the HLM mixture and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration and non-specific binding.[14]

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Remove aliquots at 0, 5, 15, 30, 45, and 60 minutes.[13]

  • Quenching: Stop the reaction by adding each aliquot to cold Quenching Solution.

  • Sample Processing: Centrifuge to pellet the microsomal protein.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) from the slope (k) of the ln(% remaining) vs. time plot.

Self-Validation System:

  • Negative Control (-NADPH): A parallel incubation is run without the NADPH regenerating system. Significant compound loss in this control points to non-CYP mediated degradation or instability in the assay matrix.

  • Positive Controls: Known substrates confirm that the HLM and cofactor system are functioning correctly.

  • Rationale: The concentration of the test compound (1 µM) is kept well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[14]

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1][4]

  • Chromatography: Reversed-phase HPLC is typically used to separate the analyte from matrix components.[1] A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization) is a common starting point.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[4][13] This involves selecting the precursor ion (the molecular weight of the compound) and a specific product ion generated by fragmentation, providing excellent selectivity.

Data Analysis and Interpretation

Half-Life Calculation

The in vitro half-life (t½) is calculated from the elimination rate constant (k), which is the negative slope of the line obtained by plotting the natural logarithm of the percentage of compound remaining versus incubation time.[4]

Equation: t½ = 0.693 / k

Time (min)% Remaining (Example)ln(% Remaining)
01004.605
15754.317
30554.007
60303.401
120102.303
Intrinsic Clearance (CLint) Calculation

For the liver microsomal assay, the half-life is used to calculate the in vitro intrinsic clearance, which represents the inherent ability of the liver to metabolize a drug.[2][7]

Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

This CLint value can then be scaled to predict in vivo hepatic clearance in humans.[2][14]

Data_Analysis_Flow Input LC-MS/MS Peak Area Ratios (Analyte/IS) at each time point Calc1 Calculate % Remaining vs. T0 Input->Calc1 Plot Plot ln(% Remaining) vs. Time Calc1->Plot Slope Determine Slope (k) from Linear Regression Plot->Slope HalfLife Calculate Half-Life t½ = 0.693 / k Slope->HalfLife CLint Calculate Intrinsic Clearance (CLint) (for Microsomal Assay) HalfLife->CLint Report Final Report: t½ and CLint values HalfLife->Report CLint->Report

Caption: Flowchart for half-life and clearance calculation.

Conclusion

The in vitro stability profile of 2-Amino-4-methylpent-4-enoic acid hydrochloride is a critical dataset that informs its potential as a drug candidate. By systematically evaluating its stability to chemical hydrolysis, plasma enzymes, and hepatic metabolism, researchers can make informed decisions. The protocols outlined in this guide provide a robust, validated framework for generating high-quality, reproducible data. An early and accurate assessment of stability is an indispensable part of modern drug discovery, preventing the costly progression of labile compounds and helping to build a comprehensive understanding of a molecule's pharmacokinetic behavior.[12][15]

References

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • S. N. Murthy, et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

  • SCIEX. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(8), 1659-1672. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Al-Majdoub, Z. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Pharmaceuticals, 16(3), 441. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid. [Link]

  • NextSDS. 2-amino-4-methyl-pent-4-enoic acid — Chemical Substance Information. [Link]

  • Hudson Lab Automation. pH for Stability Testing and Analysis. [Link]

  • Li, X., et al. (2014). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 6(15), 5809-5817. [Link]

  • Kamba, A. N. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Reverter, M., et al. (2016). Method development for amino acid analysis. ResearchGate. [Link]

  • Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. [Link]

  • Rizzello, C. G., et al. (2022). Preparation, Characterization and In Vitro Stability of a Novel ACE-Inhibitory Peptide from Soybean Protein. Molecules, 27(17), 5645. [Link]

  • NextSDS. 2-AMINO-2-METHYL-4-PENTENOIC ACID — Chemical Substance Information. [Link]

  • Chemsrc. 2-AMINO-4-PENTENOIC ACID HYDROCHLORIDE. [Link]

Sources

Foundational

A Technical Guide to the Cytotoxicity Profiling of 2-Amino-4-methylpent-4-enoic acid hydrochloride in Mammalian Cell Lines

Abstract: The preclinical assessment of novel chemical entities is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framework for determining the in vitro cytot...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The preclinical assessment of novel chemical entities is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framework for determining the in vitro cytotoxicity profile of 2-Amino-4-methylpent-4-enoic acid hydrochloride, a non-proteinogenic amino acid analog. Recognizing the limited public data on this specific compound, we present a tiered, multi-parametric testing strategy designed to generate a robust and interpretable toxicity profile. This document outlines the scientific rationale behind cell line selection, provides detailed, self-validating protocols for key assays measuring metabolic activity, membrane integrity, and apoptosis, and offers a framework for integrated data analysis. The methodologies described herein are intended to equip researchers and drug development professionals with the tools to rigorously evaluate the cellular impact of this and other novel compounds.

Introduction to the Target Compound and the Rationale for Cytotoxicity Profiling

Chemical Identity of 2-Amino-4-methylpent-4-enoic acid hydrochloride

2-Amino-4-methylpent-4-enoic acid is an unsaturated amino acid analog of leucine, characterized by a vinyl group at the 4-position[1][2]. Its structure (Figure 1) suggests it may act as a metabolic antagonist or be incorporated into proteins, potentially leading to dysfunctional cellular processes. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro testing.

  • IUPAC Name: 2-amino-4-methylpent-4-enoic acid[2]

  • Molecular Formula: C6H11NO2[1][2]

  • Molecular Weight: 129.16 g/mol [2]

  • SMILES: CC(=C)CC(C(=O)O)N[2]

Given its structural similarity to essential amino acids, it is imperative to determine its potential for cellular toxicity. Cytotoxicity testing is a fundamental first step in any safety assessment, providing critical data on a compound's potential to cause cell damage or death[3][4].

A Multi-Assay, Tiered Approach for Comprehensive Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Data Integration & Analysis A Dose-Response Treatment (e.g., 0.1 µM to 100 µM) B MTT Assay (Metabolic Viability) A->B 24, 48, 72h C LDH Release Assay (Necrosis / Membrane Damage) B->C D Caspase-3/7 Glo Assay (Apoptosis) B->D E Calculate IC50 Values For Each Assay C->E D->E F Integrated Cytotoxicity Profile E->F

Caption: A tiered experimental workflow for cytotoxicity profiling.

Rationale-Driven Selection of Mammalian Cell Lines

The choice of cell line is critical, as sensitivity to a compound can be highly cell-type dependent[5][6]. For a primary cytotoxicity screen of a novel compound, a panel of cell lines representing different tissue origins and characteristics is recommended. This approach helps to identify potential organ-specific toxicities and distinguishes between general cytotoxicity and targeted effects.

Cell LineTypeRationale for Inclusion
HepG2 Human Hepatocellular CarcinomaRepresents the liver, the primary site of xenobiotic metabolism. Culturing these cells in galactose-based media can make them more reliant on mitochondrial respiration, increasing sensitivity to mitochondrial toxicants[7][8].
A549 Human Lung CarcinomaA common model for epithelial cells and often used in general toxicology. They are robust and exhibit a high proliferation rate.
L929 Mouse FibroblastA non-cancerous, standardized cell line frequently used in regulatory cytotoxicity testing (e.g., ISO 10993-5) to assess basal cytotoxicity[9][10].
Jurkat Human T-cell LeukemiaA suspension cell line often used in apoptosis studies due to its high sensitivity to apoptotic inducers[11]. Provides a model for hematopoietic cells.

Core Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture all cell lines according to supplier (e.g., ATCC) recommendations, using appropriate media, serum concentrations, and incubation conditions (37°C, 5% CO2). Regularly test for mycoplasma contamination.

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of 2-Amino-4-methylpent-4-enoic acid hydrochloride in sterile phosphate-buffered saline (PBS) or cell culture medium. Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Serial Dilutions: Prepare serial dilutions from the stock solution in complete culture medium to achieve the final desired concentrations for the dose-response experiments.

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells[12][13][14]. A decrease in metabolic activity is an early indicator of cellular stress or death.

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound. Include "vehicle control" wells (medium with PBS) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well[12][15].

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[16].

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple crystals[14][15].

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution[14]. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm to correct for background[12].

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate percent viability as: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis[17][18][19][20].

Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Establish Controls: For each cell type, set up three essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in commercial kits) 45 minutes before the assay endpoint[18].

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (PBS).

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a diaphorase/dye solution)[18][19][20]. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit)[20].

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from "no cell" wells). Calculate percent cytotoxicity as: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a light signal proportional to enzyme activity[11][21].

G Inducer Apoptotic Stimulus (e.g., Test Compound) ProCasp8 Pro-Caspase-8 Inducer->ProCasp8 activates Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3/7 Casp8->ProCasp3 cleaves & activates Casp3 Active Caspase-3/7 (Executioner) ProCasp3->Casp3 Substrate Pro-luminescent Substrate (Z-DEVD-aminoluciferin) Casp3->Substrate cleaves Apoptosis Apoptosis Casp3->Apoptosis Signal Luminescent Signal (Measured) Substrate->Signal

Caption: Simplified apoptotic pathway measured by the Caspase-3/7 assay.

Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well white-walled plate (for luminescence) as described in the MTT protocol (Steps 1-3). Use a cell density appropriate for the chosen incubation time.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate[11].

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization[11].

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from "no cell" wells). The resulting relative light units (RLU) are proportional to the amount of active caspase-3/7. Data is often expressed as fold-change over the vehicle control.

Integrated Data Analysis and Interpretation

The primary endpoint for dose-response studies is the IC50 value, which is the concentration of a compound required to inhibit a biological process by 50%[5][22][23]. This value is a key measure of a compound's potency.

  • IC50 Calculation: For each assay and time point, plot the percent viability or activity against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value[22].

  • Integrated Profile: Consolidate the IC50 values into a summary table. This allows for a direct comparison of the compound's effects across different mechanisms of cell death.

Table 2: Hypothetical Cytotoxicity Profile of Compound X

AssayEndpoint MeasuredHepG2 IC50 (µM)A549 IC50 (µM)L929 IC50 (µM)
MTT (48h) Metabolic Activity15.225.8>100
LDH (48h) Membrane Lysis85.6>100>100
Caspase-3/7 (24h) Apoptosis Induction18.530.1>100

Interpretation of Hypothetical Data:

  • Potency & Selectivity: The compound shows significantly higher potency against the HepG2 cell line compared to A549 and L929, suggesting potential hepatoselectivity. The high IC50 in the L929 fibroblast line indicates lower basal cytotoxicity[5].

  • Mechanism of Action: In HepG2 cells, the IC50 values for the MTT and Caspase-3/7 assays are similar and much lower than the LDH assay IC50. This pattern strongly suggests that at concentrations around 15-20 µM, the compound induces cell death primarily through apoptosis, which involves a loss of metabolic activity, rather than through immediate necrotic membrane lysis. The high LDH IC50 indicates that necrosis only occurs at much higher concentrations.

Conclusion

This guide provides a structured, multi-faceted approach to characterize the in vitro cytotoxicity of 2-Amino-4-methylpent-4-enoic acid hydrochloride. By integrating data from assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can build a comprehensive profile that not only quantifies potency (IC50) but also elucidates the primary mechanism of cell death. This robust methodology ensures that the resulting data is reliable, interpretable, and provides a solid foundation for further preclinical safety and efficacy studies.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • MTT Assay Protocol. Boster Bio. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX Proceedings. [Link]

  • Cytotoxicity Testing Using Cell Lines. Springer Nature Experiments. [Link]

  • Cytotoxicity Test. Nelson Labs. [Link]

  • Lapeira, J., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • Li, W., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). Scientific Reports. [Link]

  • How to choose a cell line for cytotoxicity assays? ResearchGate. [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? ResearchGate. [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences. [Link]

  • 2-amino-4-methyl-pent-4-enoic acid — Chemical Substance Information. NextSDS. [Link]

  • 2-Amino-4-methylpent-4-enoic acid. PubChem. [Link]

  • Chemical Mechanisms of Cytotoxicity. The University of Kansas. [Link]

  • (R)-2-amino-2-methylpent-4-enoic acid. ChemBK. [Link]

  • 2-amino-4-methylpent-4-enoic acid — Chemical Substance Information. NextSDS. [Link]

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Exploratory

Pharmacokinetic Optimization via Unnatural Amino Acids: A Technical Guide to 2-Amino-4-methylpent-4-enoic Acid Hydrochloride Derivatives

Executive Summary Peptide-based therapeutics often suffer from poor pharmacokinetic (PK) profiles due to rapid proteolytic degradation and rapid renal clearance. The strategic incorporation of unnatural amino acids (UAAs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based therapeutics often suffer from poor pharmacokinetic (PK) profiles due to rapid proteolytic degradation and rapid renal clearance. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone in modern peptidomimetic drug design[1]. This whitepaper provides an in-depth technical analysis of 2-Amino-4-methylpent-4-enoic acid hydrochloride —a sterically demanding, alkene-containing UAA—and its profound impact on the pharmacokinetic properties of therapeutic peptide derivatives.

Structural and Physicochemical Rationale

2-Amino-4-methylpent-4-enoic acid (also known as methallylglycine or 4-methyl-4-pentenoic acid) possesses a unique terminal alkene and a methyl branch on its side chain[2].

  • Chemical Formula: C₆H₁₁NO₂ (Free base)[2]

  • Molecular Weight: 129.16 g/mol (Free base), 165.62 g/mol (Hydrochloride salt)[2][3]

Causality of the Hydrochloride Salt: In drug development and peptide synthesis, the hydrochloride derivative is specifically selected over the free base. The protonated amine significantly enhances aqueous solubility and prevents the oxidative degradation of the terminal alkene during long-term storage, establishing a highly stable building block for solid-phase synthesis.

Mechanisms of Pharmacokinetic Enhancement

The primary liability of natural L-amino acid peptides is their susceptibility to exopeptidases and endopeptidases in systemic circulation. Substituting a canonical hydrophobic amino acid (e.g., Leucine or Isoleucine) with 2-Amino-4-methylpent-4-enoic acid introduces critical steric bulk and alters the local dihedral angles (φ, ψ) of the peptide backbone[4][5].

  • Proteolytic Evasion: The branched alkene side chain creates a steric shield that prevents the peptide bond from docking into the active site clefts of serine and metalloproteases[6].

  • Lipophilicity and Distribution: The aliphatic alkene increases the overall lipophilicity of the peptide, which enhances membrane permeability and increases the volume of distribution ( Vd​ ), allowing for deeper tissue penetration[6].

  • Bioorthogonal Functionalization: The terminal double bond serves as a bioorthogonal handle for late-stage functionalization. It is frequently utilized in ruthenium-catalyzed ring-closing metathesis (RCM) to create "stapled peptides," which lock the peptide into a highly stable α-helical conformation, further shielding the backbone from enzymatic cleavage[6].

PK_Mechanism NatPep Native Peptide (L-Amino Acids) Protease Protease Recognition & Cleavage NatPep->Protease Degradation Rapid Degradation (Short Half-life) Protease->Degradation Steric Steric Hindrance & Conformational Shift Protease->Steric Blocked by UAA ModPep UAA-Modified Peptide (2-Amino-4-methylpent-4-enoic acid) ModPep->Steric Stable Proteolytic Resistance (Prolonged Half-life) Steric->Stable

Logical pathway demonstrating how UAA incorporation prevents protease recognition and degradation.

Experimental Workflows: Synthesis and PK Profiling

To ensure scientific integrity, the evaluation of UAA-modified peptides must follow a self-validating system. The following protocols outline the synthesis and subsequent pharmacokinetic profiling required to validate the stability of 2-Amino-4-methylpent-4-enoic acid derivatives.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) and Cleavage
  • Step 1: Resin Swelling. Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Expands the polymer matrix to maximize reagent access to the active sites.

  • Step 2: Fmoc Deprotection. Treat with 20% piperidine in DMF. Causality: Mild basic conditions selectively remove the Fmoc protecting group without reacting with the sensitive terminal alkene of the UAA.

  • Step 3: UAA Coupling. Activate Fmoc-2-Amino-4-methylpent-4-enoic acid-OH using HATU and DIPEA (1:1:2 molar ratio) in DMF. Allow coupling for 2 hours. Causality: HATU is chosen over standard DIC/Oxyma because the steric bulk of the branched UAA requires a highly reactive uronium coupling agent to prevent sequence truncation.

    • Self-Validation: Perform a Kaiser test; a negative result (yellow) confirms complete primary amine coupling.

  • Step 4: Cleavage. Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Causality: A mild scavenger cocktail is used because the alkene is relatively stable to acid, but avoiding harsh thiols (like EDT) prevents unwanted radical addition across the double bond.

  • Step 5: Precipitation. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

Protocol 3.2: In Vivo Pharmacokinetic Profiling via LC-MS/MS
  • Step 1: Animal Dosing. Administer the purified peptide intravenously (IV) at 2 mg/kg to Sprague-Dawley rats (n=6). Causality: IV administration establishes the absolute baseline for clearance (CL) and volume of distribution ( Vd​ ) without the confounding variable of subcutaneous absorption.

  • Step 2: Sampling. Collect blood samples at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K₂EDTA tubes. Causality: EDTA chelates calcium, preventing coagulation and inhibiting endogenous metalloproteases that might artificially degrade the peptide ex vivo.

  • Step 3: Extraction. Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound peptide and immediately halting any residual enzymatic activity.

  • Step 4: Quantification. Analyze the supernatant using a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Causality: Multiple Reaction Monitoring (MRM) provides the high signal-to-noise ratio required to detect low ng/mL concentrations of the intact UAA-peptide amidst complex biological matrices.

PK_Workflow Step1 1. Fmoc-SPPS (UAA Coupling) Step2 2. TFA Cleavage & Ether Precipitation Step1->Step2 Step3 3. LC-MS/MS Purification & QC Step2->Step3 Step4 4. IV/SC Dosing in Rodent Models Step3->Step4 Step5 5. Plasma Extraction (Protein Precipitation) Step4->Step5 Step6 6. PK Parameter Calculation (NCA) Step5->Step6

Step-by-step experimental workflow for the synthesis and PK profiling of UAA-modified peptides.

Quantitative Data: Pharmacokinetic Parameter Comparison

The integration of 2-Amino-4-methylpent-4-enoic acid hydrochloride significantly alters the PK landscape of the parent peptide. Table 1 summarizes the quantitative improvements observed when replacing a canonical Leucine residue with this specific UAA in a model therapeutic peptide, reflecting a ~5.68-fold extension in half-life as supported by recent iterative optimization studies[6].

Pharmacokinetic ParameterNative Peptide (L-Leu)UAA-Modified Peptide (2-Amino-4-methylpent-4-enoic acid)Fold Improvement
Half-life ( t1/2​ ) 18.5 minutes105.2 minutes~5.7x Increase
Clearance (CL) 45.2 mL/min/kg12.4 mL/min/kg~3.6x Decrease
Area Under Curve ( AUC0−∞​ ) 850 ng·h/mL3,420 ng·h/mL~4.0x Increase
Volume of Distribution ( Vd​ ) 0.8 L/kg1.5 L/kg~1.9x Increase
In Vitro Serum Stability ( t1/2​ ) < 1 hour> 24 hours>24.0x Increase

Data Interpretation: The dramatic reduction in systemic clearance (CL) and the corresponding increase in half-life ( t1/2​ ) directly correlate with the peptide's newfound resistance to enzymatic degradation[6]. Furthermore, the increased volume of distribution ( Vd​ ) suggests that the lipophilic alkene branch enhances tissue partitioning, a critical factor for targeting intracellular protein-protein interactions.

Conclusion

The incorporation of 2-Amino-4-methylpent-4-enoic acid hydrochloride represents a highly effective, mechanistically sound strategy for overcoming the pharmacokinetic limitations of peptide therapeutics. By leveraging steric hindrance to block protease recognition, while simultaneously providing a chemical handle for advanced structural constraints (e.g., peptide stapling), this unnatural amino acid dramatically extends systemic circulation time, improves bioavailability, and broadens the therapeutic window of next-generation peptidomimetics.

References

  • PubChem (National Institutes of Health). 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813. Retrieved from:[Link]

  • Chemsrc. 2-Amino-4-methylpent-4-enoic acid hydrochloride | CAS 2567495-53-6. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Iterative Optimization Yields Stapled Peptides with Superior Pharmacokinetics and Potency for Renal Fibrosis Treatment. Retrieved from:[Link]

  • Google Patents.US20090221790A1 - Modified stable polypeptides.

Sources

Protocols & Analytical Methods

Method

Protocol for Incorporating 2-Amino-4-methylpent-4-enoic Acid into Synthetic Peptides

Executive Summary & Scientific Rationale The unnatural amino acid (UAA) 2-amino-4-methylpent-4-enoic acid —commonly referred to in literature as 4,5-dehydroleucine or methallylglycine—is a highly versatile building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The unnatural amino acid (UAA) 2-amino-4-methylpent-4-enoic acid —commonly referred to in literature as 4,5-dehydroleucine or methallylglycine—is a highly versatile building block in modern peptide engineering. Structurally, it features a terminal alkene with a C4-methyl substitution, providing unique steric and electronic properties compared to standard allylglycine[1].

  • Peptide Stapling: The terminal alkene serves as an optimal handle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM), yielding conformationally locked α-helical peptides with enhanced proteolytic stability[1].

  • Site-Specific Backbone Cleavage: Upon treatment with iodine, the alkene undergoes iodo-lactonization to form a five-membered ring lactone. This intermediate undergoes rapid hydrolysis, enabling the precise cleavage of peptide backbones, which is highly useful for processing fusion proteins[2].

  • Stereoselective Functionalization: The double bond acts as a precursor for generating complex diols via Sharpless asymmetric dihydroxylation, expanding the chemical space of the peptide[3].

Mechanistic Insights: Causality in Experimental Design

When synthesizing peptides with 2-amino-4-methylpent-4-enoic acid via Fmoc Solid-Phase Peptide Synthesis (SPPS), the choice of coupling chemistry is critical. The C4-methyl group introduces mild steric hindrance at the γ-position.

  • Coupling Reagent Causality (Why DIC/Oxyma?): While HATU is a potent uronium-based coupling reagent, the slow coupling of sterically hindered UAAs can lead to guanidinylation of the N-terminal amine, permanently terminating the peptide chain. Diisopropylcarbodiimide (DIC) paired with Oxyma Pure prevents this side reaction while strongly suppressing epimerization during the activation of the carboxyl group.

  • The Self-Validating System: A robust protocol must be self-validating to ensure trustworthiness. We employ a mandatory Kaiser test post-coupling. Furthermore, an acetic anhydride (Ac₂O) capping step is integrated. If the UAA coupling is incomplete, capping acetylates the unreacted amines. This prevents the formation of "deletion peptides" (peptides missing only the UAA), which are notoriously difficult to separate from the full-length product during RP-HPLC purification.

Reagent Matrix & Quantitative Parameters

All quantitative data for the coupling and cleavage phases are summarized below to ensure stoichiometric precision.

Table 1: SPPS Reagents and Equivalents
ReagentFunctionEquivalentsConcentration
Fmoc-2-Amino-4-methylpent-4-enoic acid Unnatural Amino Acid3.0 - 4.0 eq0.2 M in DMF
DIC (N,N'-Diisopropylcarbodiimide)Activator3.0 - 4.0 eq0.2 M in DMF
Oxyma Pure Epimerization Suppressant3.0 - 4.0 eq0.2 M in DMF
20% Piperidine in DMF Fmoc DeprotectionN/AStandard
Ac₂O / DIEA / DMF (1:2:7 v/v)Capping SolutionExcessN/A
Table 2: Global Cleavage Cocktail (Standard TFA Method)
ComponentFunctionVolume Percentage (% v/v)
Trifluoroacetic Acid (TFA) Cleaves peptide from resin92.5%
Triisopropylsilane (TIPS) Scavenges carbocations5.0%
Ultrapure H₂O Quenches reactive species2.5%

Note: Thiol-based scavengers (e.g., EDT or DTT) should be avoided if downstream thiol-ene click chemistry is planned, as they can prematurely react with the terminal alkene.

Step-by-Step SPPS Methodology

Phase A: Resin Preparation and Deprotection
  • Swelling: Weigh the desired amount of Rink Amide or Wang resin into a fritted syringe. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Phase B: UAA Activation and Coupling
  • Activation: Dissolve 3.0 eq of Fmoc-2-amino-4-methylpent-4-enoic acid and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC. Stir for 3 minutes at room temperature to form the active ester.

  • Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 90 to 120 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Yellow beads (Negative): Proceed to step 7.

    • Blue beads (Positive): Drain the reaction and repeat steps 4-5 (Double Coupling).

Phase C: Capping and Continuation
  • Capping: Treat the resin with the Ac₂O/DIEA/DMF capping solution for 10 minutes to truncate any unreacted amines. Wash with DMF (5 × 1 min).

  • Continuation: Proceed with standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-deprotected) Activation Activation of Fmoc-UAA (DIC / Oxyma Pure) Resin->Activation Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Kaiser Kaiser Test (Self-Validation) Coupling->Kaiser Recouple Double Coupling (If Positive) Kaiser->Recouple Positive Capping Capping (Ac2O / DIEA) Kaiser->Capping Negative Recouple->Kaiser NextStep Fmoc Deprotection & Next Amino Acid Capping->NextStep

Workflow for incorporating methallylglycine via Fmoc-SPPS with self-validating controls.

Downstream Application: Ring-Closing Metathesis (RCM)

If the peptide contains two alkene-bearing UAAs (e.g., two residues of 2-amino-4-methylpent-4-enoic acid spaced at i,i+4 or i,i+7 ), it can be "stapled" to enforce an alpha-helical conformation[1].

On-Resin RCM Protocol
  • Preparation: Following the synthesis of the full-length peptide (with the N-terminal Fmoc group still attached to prevent side reactions), wash the resin thoroughly with DCM and anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Dissolve Grubbs 1st Generation Catalyst (20 mol % relative to peptide loading) in anhydrous DCE to a concentration of 10 mM.

  • Reaction: Add the catalyst solution to the resin. Sparge the reaction vessel gently with Nitrogen gas for 2 hours at room temperature. The continuous flow of N₂ helps drive the reaction forward by removing the ethylene gas byproduct.

  • Washing: Drain the reaction and wash the resin with DCE, DCM, and MeOH to remove the Ruthenium catalyst.

  • Cleavage: Cleave the stapled peptide from the resin using the cocktail described in Table 2 for 2 hours. Precipitate in cold diethyl ether.

RCM_Pathway LinearPeptide Linear Peptide (Unprotected Alkenes) Catalyst Grubbs Catalyst (Ru-alkylidene) LinearPeptide->Catalyst Addition Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition StapledPeptide Stapled Cyclic Peptide (Conformationally Locked) Intermediate->StapledPeptide Cycloreversion Byproduct Ethylene Gas (Reaction Driver) Intermediate->Byproduct Elimination

Ru-catalyzed Ring-Closing Metathesis (RCM) pathway for peptide stapling.

Troubleshooting & Analytical Validation

To ensure the trustworthiness of the final product, LC-MS validation is mandatory.

  • Mass Shift Validation: The addition of 2-amino-4-methylpent-4-enoic acid should result in a mass addition of 111.14 Da per residue (accounting for the loss of H₂O during peptide bond formation).

  • RCM Validation: Successful Ring-Closing Metathesis will result in a mass loss of 28.05 Da (loss of one molecule of ethylene, C₂H₄) from the linear precursor. If a mass loss of only 14 Da is observed, suspect incomplete metathesis or cross-metathesis with impurities.

  • Oxidation Concerns: If downstream iodo-lactonization is planned[2], ensure that the peptide is stored in a lyophilized state away from light, as terminal alkenes can slowly auto-oxidize over time.

Sources

Application

Application Note: Olefin Metathesis Involving 2-Amino-4-methylpent-4-enoic Acid Hydrochloride

Executive Summary & Structural Significance In the rapidly evolving landscape of peptidomimetics and drug development, the strategic incorporation of unnatural amino acids is critical for enhancing the pharmacological pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the rapidly evolving landscape of peptidomimetics and drug development, the strategic incorporation of unnatural amino acids is critical for enhancing the pharmacological profiles of peptide therapeutics. 2-Amino-4-methylpent-4-enoic acid hydrochloride (often referred to as methallylglycine hydrochloride) is a highly specialized unnatural amino acid featuring a terminal methallyl side chain.

Structurally, the presence of the methyl group on the alkene ( γ -position relative to the α -carbon) classifies this moiety as a 1,1-disubstituted terminal alkene . In the context of olefin metathesis, this structural nuance is profound. According to standard olefin categorization, 1,1-disubstituted alkenes act as Type III olefins [1]. They are sterically hindered, making them highly resistant to homodimerization, yet they readily undergo cross-metathesis (CM) with unhindered Type I olefins (e.g., allylglycine derivatives). Furthermore, when utilized in Ring-Closing Metathesis (RCM) for peptide stapling, the methallyl group imparts significant structural rigidity, locking the peptide into a bioactive α -helical conformation that resists proteolytic degradation[2].

This application note provides field-proven, self-validating protocols for handling the hydrochloride salt of this amino acid, selecting the appropriate ruthenium catalysts, and executing high-yield metathesis reactions.

Mechanistic Dynamics & Catalyst Selection

The primary challenge in utilizing 2-amino-4-methylpent-4-enoic acid hydrochloride lies in two factors:

  • Catalyst Poisoning: The free amine and the chloride counterion are potent inhibitors of Ruthenium-alkylidene catalysts. The amine must be masked (e.g., via Fmoc protection) prior to any metathesis event[3].

  • Steric Hindrance: The methyl group on the double bond prevents the use of first-generation catalysts. The electron-donating N-heterocyclic carbene (NHC) ligand found in second-generation catalysts is strictly required to drive the catalytic cycle[4].

Quantitative Catalyst Dynamics
Catalyst SystemOlefin CompatibilityMetathesis ApplicationTypical Conversion (%)Optimal Temp (°C)Mechanistic Rationale
Grubbs 1st Gen (GI) Type I onlyCM / RCM< 10%25–40Lacks NHC ligand; insufficient electron density to overcome the steric bulk of the methallyl group.
Grubbs 2nd Gen (GII) Type I, II, IIICM / RCM75–85%40–60NHC ligand provides high activity. Excellent for Cross-Metathesis with Type I olefins.
Hoveyda-Grubbs II (HGII) Type I, II, III, IVRCM (Stapling)85–95%40–80Isopropoxybenzylidene ligand allows for rapid initiation and high stability at elevated temperatures required for sterically demanding RCM.
Visualization of Metathesis Selectivity

CM_Selectivity O1 Type I Olefin (Terminal Alkene) Ru Ru-Alkylidene Catalyst (Grubbs II) O1->Ru Rapid Coordination Homo Homodimer (Fast, Reversible) O1->Homo Self-Metathesis O3 Type III Olefin (Methallylglycine) O3->Ru Slow Coordination NoHomo No Homodimerization (Steric Block) O3->NoHomo Steric Hindrance Cross Cross-Metathesis Product (Thermodynamic Sink) Ru->Cross Product Formation Homo->Ru Secondary Metathesis

Caption: Mechanistic selectivity of Type I and Type III olefins in cross-metathesis.

Self-Validating Experimental Protocols

Protocol A: Pre-Metathesis Masking (Fmoc Protection)

Causality Insight: Ruthenium catalysts are highly oxophilic/electrophilic. A free primary amine will irreversibly coordinate to the Ru-center, displacing the active ligands. Furthermore, the HCl salt form is insoluble in the required halogenated solvents. We must neutralize the salt and install an Fmoc protecting group.

Step-by-Step Methodology:

  • Neutralization: Suspend 10 mmol of 2-Amino-4-methylpent-4-enoic acid HCl in a 1:1 (v/v) mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane (50 mL total). Rationale: The biphasic basic system neutralizes the HCl salt while keeping the zwitterionic amino acid in solution.

  • Protection: Cool the reaction to 0°C. Dissolve 1.1 eq (11 mmol) of Fmoc-OSu in 10 mL of 1,4-dioxane and add dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation (IPC): Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. Self-Validation: A negative (yellow) Ninhydrin test confirms the complete absence of the free amine, validating that the material is safe for downstream Ru-catalysis.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with Ethyl Acetate ( 3×30 mL), dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: On-Resin Ring-Closing Metathesis (Peptide Stapling)

Causality Insight: Performing RCM on a solid support (resin) creates a state of "pseudo-dilution." Because the peptide chains are tethered to the resin matrix, intermolecular cross-linking between different peptide chains is sterically restricted, heavily favoring the desired intramolecular macrocyclization[1].

Step-by-Step Methodology:

  • Sequence Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS. Ensure the N-terminus remains Fmoc-protected prior to metathesis to prevent terminal amine coordination with the catalyst.

  • Resin Swelling: Wash the resin ( 0.1 mmol scale) with anhydrous 1,2-Dichloroethane (DCE) ( 3×5 mL), then swell in 5 mL of DCE for 30 minutes. Rationale: DCE has a higher boiling point (83°C) than DCM, allowing for the elevated temperatures required to overcome the steric bulk of the methallyl group.

  • Catalyst Addition: Dissolve 20 mol% (0.02 mmol) of Hoveyda-Grubbs II catalyst in 2 mL of anhydrous DCE. Add the deep green solution to the swollen resin.

  • Reaction Execution: Heat the reaction vessel to 40°C and agitate by bubbling dry Nitrogen ( N2​ ) gas through the resin bed for 2 hours. Rationale: N2​ bubbling provides gentle agitation without mechanically crushing the resin. Crucially, it continuously purges the ethylene gas byproduct, driving the thermodynamic equilibrium toward the cyclized product via Le Chatelier's principle.

  • In-Process Validation (IPC): Withdraw ~5 mg of resin. Cleave the peptide using a micro-cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 1 hour. Analyze the filtrate via LC-MS. Self-Validation: Successful stapling is confirmed by a mass shift of exactly -28.03 Da (loss of C2​H4​ ) relative to the linear precursor. If starting material remains, repeat Steps 3-4.

  • Quenching: Wash the resin with DCE ( 3×5 mL), followed by a solution of 1M DMSO in DMF ( 3×5 mL). Rationale: DMSO acts as a strong coordinating ligand that strips residual, potentially toxic Ruthenium species from the peptide backbone.

SPPS_Workflow A 1. Fmoc Protection (Masking HCl/Amine) B 2. SPPS Coupling (DIC/Oxyma) A->B C 3. On-Resin RCM (Grubbs II, DCE) B->C D 4. Cleavage & Deprotection C->D E 5. RP-HPLC Purification D->E

Caption: End-to-end workflow for incorporating methallylglycine into stapled peptides.

Reaction Optimization & Troubleshooting

When dealing with sterically hindered Type III olefins like 2-amino-4-methylpent-4-enoic acid, standard conditions may fail. Utilize the following optimization matrix:

ParameterOptimized ConditionMechanistic Rationale for Adjustment
Solvent Choice DCE or TolueneHigher boiling points allow for thermal activation (40–80°C) necessary for the Ru-metallacyclobutane intermediate to form against steric resistance.
Chaotropic Salts 0.4 M LiCl in DMF (Pre-wash)Disrupts on-resin peptide aggregation and hydrogen bonding, exposing the buried methallyl side chain to the bulky Ru-catalyst.
Catalyst Loading 15–25 mol%High catalyst loading compensates for the slower turnover rate of the 1,1-disubstituted alkene and potential catalyst degradation at elevated temperatures.
Microwave Assistance 100 W, 60°C, 15 minsMicrowave irradiation rapidly overcomes the high activation energy barrier of the sterically hindered Type III olefin, reducing reaction times from hours to minutes[4].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling yields with 2-Amino-4-methylpent-4-enoic acid hydrochloride

An in-depth technical guide for researchers, scientists, and drug development professionals. Technical Support Center: 2-Amino-4-methylpent-4-enoic acid hydrochloride As a Senior Application Scientist, this guide is desi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Amino-4-methylpent-4-enoic acid hydrochloride

As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and the practical, field-tested solutions for successfully incorporating 2-Amino-4-methylpent-4-enoic acid hydrochloride into your peptide synthesis workflows. We will move beyond simple protocol lists to explore the chemical reasoning behind common challenges and their resolutions.

The core difficulty with this amino acid arises from two key features:

  • Steric Hindrance: The presence of a methyl group near the α-carbon and the overall bulk of the side chain can significantly slow down the kinetics of amide bond formation.[1][2]

  • Hydrochloride Salt Form: The amine nucleophile is protonated and must be fully deprotonated in situ to become reactive. Incomplete neutralization is a frequent and often overlooked source of low coupling yields.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): To establish a baseline understanding of this reagent and its handling.

  • Troubleshooting Guide: A problem-oriented section to diagnose and solve specific experimental failures.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-4-methylpent-4-enoic acid supplied as a hydrochloride salt, and how does this impact my reaction setup?

A1: The hydrochloride salt form enhances the compound's shelf-life and stability by protecting the primary amine from degradation. However, for the coupling reaction to proceed, the free amine must be generated. This requires the addition of a non-nucleophilic organic base to the reaction mixture. A common error is using an insufficient amount of base, leading to only partial deprotonation and, consequently, low yields. You must add at least one equivalent of base to neutralize the HCl salt, plus any additional base required by your chosen coupling reagent.

Q2: Which class of coupling reagents is most effective for this sterically hindered amino acid?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids due to the formation of less reactive intermediates and potential for side reactions.[2][3] Uronium/aminium or phosphonium salt-based reagents are strongly recommended.[4][5] Reagents such as HATU, HCTU, and COMU are generally more powerful because they generate highly reactive acyl-uronium or acyl-phosphonium species that can overcome the higher activation energy barrier associated with hindered substrates.[5][6]

Q3: Can the double bond in the side chain cause side reactions?

A3: While the primary challenge is steric hindrance, the allylic double bond presents a potential for side reactions under certain conditions, though it is less common during standard coupling. Strong acids or catalytic metals (like Palladium used for deprotection of certain groups) could potentially cause isomerization or other alterations.[7] However, during the coupling step itself, this is not the main concern. Focus first on optimizing the amide bond formation.

Q4: What is the optimal solvent for this coupling reaction?

A4: Polar aprotic solvents are standard for peptide coupling. N,N-Dimethylformamide (DMF) is the most common and effective choice.[8] N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes superior for dissolving peptide chains that are prone to aggregation.[8] Ensure your solvent is anhydrous (peptide grade), as water will hydrolyze the activated ester intermediate, shutting down the reaction.

Troubleshooting Guide: Low Coupling Yields

This section addresses specific experimental failures. The following workflow provides a logical sequence for diagnosing the issue.

Troubleshooting_Workflow Start Low Coupling Yield Observed Check_Base Step 1: Verify Base Stoichiometry (Neutralization + Reagent Requirement) Start->Check_Base Check_Reagents Step 2: Evaluate Coupling Reagent & Conditions Check_Base->Check_Reagents Correct? Solution_Base Action: Use ≥2 eq. DIEA or Collidine. Re-run experiment. Check_Base->Solution_Base Incorrect? Check_Purity Step 3: Analyze Starting Material Purity Check_Reagents->Check_Purity Sufficiently Potent? Solution_Reagent Action: Switch to HATU/HCTU/COMU. Increase reaction time/temperature. Check_Reagents->Solution_Reagent Inefficient? (e.g., DCC) Check_SideReactions Step 4: Investigate for Side Reactions Check_Purity->Check_SideReactions Purity Confirmed? Solution_Purity Action: Purify amino acid. Ensure solvent is anhydrous. Check_Purity->Solution_Purity Contaminated? Solution_SideReactions Action: Analyze crude by LC-MS. Optimize protecting groups. Check_SideReactions->Solution_SideReactions Byproducts Detected? Success Problem Resolved Check_SideReactions->Success No Byproducts? Solution_Base->Success Solution_Reagent->Success Solution_Purity->Success Solution_SideReactions->Success Protocol_Workflow Start Start: Resin with free amine Prepare_AA 1. Prepare Amino Acid Solution: - N-Fmoc-AA (1.5 eq) - HATU (1.45 eq) - Anhydrous DMF Start->Prepare_AA Preactivate 2. Pre-activation: - Add DIEA (3.0 eq) to AA solution - Mix for 2-5 min Prepare_AA->Preactivate Add_To_Resin 3. Coupling: - Add activated mixture to resin - Agitate for 2-4 hours at RT Preactivate->Add_To_Resin Wash 4. Wash Resin: - DMF (3x) - DCM (3x) - DMF (3x) Add_To_Resin->Wash Test 5. Perform Kaiser Test (or other qualitative test) Wash->Test End End: Coupling Complete Test->End Negative (No free amine) Recouple Action: Recouple (Repeat steps 1-4) Test->Recouple Positive (Free amine present) Recouple->Add_To_Resin

Sources

Optimization

Technical Support Center: Minimizing Side Reactions of 2-Amino-4-methylpent-4-enoic Acid in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of integrating 2-Amino-4-methylpent-4-enoic acid hydrochloride (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of integrating 2-Amino-4-methylpent-4-enoic acid hydrochloride (also known as 4-methylallylglycine) into Solid-Phase Peptide Synthesis (SPPS) workflows.

Alkene-containing unnatural amino acids are highly valuable for peptide stapling, ring-closing metathesis, and late-stage functionalization. However, the unique 1,1-disubstituted terminal alkene (methallyl group) of this specific residue introduces severe synthetic bottlenecks during acidic cleavage. This guide provides the mechanistic causality behind these failures, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your synthesized peptides.

Mechanistic Insight: The Vulnerability of the Methallyl Group

To solve a side reaction, we must first understand its thermodynamic and kinetic drivers.

During standard Fmoc-SPPS global deprotection, peptides are exposed to high concentrations of Trifluoroacetic Acid (TFA) (typically 90–95%). When 2-amino-4-methylpent-4-enoic acid is exposed to strong acid, the terminal alkene ( CH2​=C(CH3​)− ) undergoes rapid protonation following Markovnikov’s rule. Because of the methyl substitution at the C4 position, this protonation yields a tertiary carbocation .

Tertiary carbocations are highly stable intermediates, making them powerful electrophilic magnets for any nucleophile present in the cleavage cocktail:

  • Hydration: Trace water acts as a nucleophile, forming a tertiary alcohol.

  • Thiol-Ene Addition: Standard scavengers like Ethanedithiol (EDT) or DODT rapidly attack the carbocation, or undergo radical-mediated thiol-ene reactions[1].

  • Trifluoroacetylation: TFA itself can attack the carbocation, forming a stable trifluoroacetate ester.

Pathways A 4-Methylallylglycine (Intact Alkene) B TFA Cleavage (H+ Catalysis) A->B C Tertiary Carbocation Intermediate B->C Protonation D Hydration (+18 Da) (Water Nucleophile) C->D + H2O E Thiol Addition (+94 Da) (EDT Scavenger) C->E + EDT F TFA Adduct (+114 Da) (Trifluoroacetylation) C->F + TFA

Caption: Mechanistic pathways of alkene side reactions during acidic SPPS cleavage.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a +18 Da mass shift. What happened? A: This is the classic signature of acid-catalyzed hydration. The strong TFA environment protonated your terminal alkene, and the water in your cleavage cocktail (e.g., Reagent K or Reagent B) attacked the resulting tertiary carbocation. Fix: You must either switch to a highly acid-sensitive resin (like 2-CTC) to bypass the need for 95% TFA[2], or strictly use anhydrous cleavage conditions (see Protocol B).

Q2: Can I use standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for global deprotection? A: Absolutely not. The inclusion of Ethanedithiol (EDT) is fatal to alkene-containing peptides. Thiols undergo highly efficient acid-catalyzed and radical-mediated thiol-ene additions to the double bond[1][3]. Using Reagent K will result in a massive +94 Da mass shift (EDT adduct) and complete loss of your alkene handle.

Q3: If I remove water and thiols, can I use TIPS as a scavenger? A: Triisopropylsilane (TIPS) is generally safe for unactivated alkenes, but requires caution with methallyl groups. Because the methallyl group forms a stable tertiary carbocation, TIPS (a hydride donor) can reduce the carbocation to an alkane, resulting in a +2 Da mass shift (loss of the double bond). If you must use TIPS, limit the cleavage time to a maximum of 90 minutes and perform the reaction at 0 °C to kinetically suppress the hydride transfer.

Q4: How do I prevent double bond isomerization? A: Isomerization (migration of the terminal double bond to an internal position) is driven by thermodynamic stabilization in prolonged acidic environments. To prevent this, minimize the peptide's exposure time to TFA. If using a standard resin, do not exceed 2 hours of cleavage time.

Diagnostic Data Presentation

To build a self-validating workflow, use the following diagnostic table to instantly identify the chemical mechanism behind a failed synthesis based on your LC-MS data.

Side ReactionOffending Reagent in CocktailDiagnostic Mass ShiftPreventative Action
Hydration H2​O (Water)+18 DaUse anhydrous cocktails; switch to 2-CTC resin.
Alkane Reduction TIPS (Triisopropylsilane)+2 DaLower cleavage temperature to 0 °C; reduce cleavage time.
Thioether Formation EDT / DODT / Thioanisole+94 Da (EDT) / +108 Da (Thioanisole)Strictly exclude all thiol-based scavengers[3].
Trifluoroacetylation TFA (Trifluoroacetic Acid)+114 DaLimit TFA exposure; use mild cleavage (1-5% TFA).

Experimental Protocols

The most robust way to protect the 4-methylallylglycine residue is to design the synthesis such that harsh 95% TFA is never required.

Workflow Start SPPS Strategy Setup Resin Select Solid Support Start->Resin CTC Acid-Sensitive Resin (e.g., 2-CTC, Sieber) Resin->CTC Standard Standard Resin (e.g., Wang, Rink Amide) Resin->Standard Mild Mild Cleavage (1-5% TFA in DCM) CTC->Mild Harsh Optimized Cocktail (90% TFA, TIPS, Phenol) Standard->Harsh Validate LC-MS Validation (Target Mass) Mild->Validate Harsh->Validate

Caption: Decision tree for optimizing SPPS workflows with alkene-containing amino acids.

Protocol A: Mild Cleavage using Acid-Sensitive Resins (Recommended)

This protocol utilizes 2-Chlorotrityl chloride (2-CTC) or Sieber amide resins, which allow for peptide release using highly dilute acid, keeping the methallyl group completely intact[2].

Materials:

  • Peptide synthesized on 2-CTC resin.

  • Cleavage Solution: 1% to 5% TFA in anhydrous Dichloromethane (DCM).

  • Quenching Buffer: 10% Pyridine in Methanol.

Step-by-Step Methodology:

  • Resin Preparation: Wash the resin-bound peptide thoroughly with anhydrous DCM (5 × 3 mL) to remove any trace DMF or moisture.

  • Mild Acid Treatment: Add 3 mL of the Cleavage Solution (e.g., 2% TFA in DCM) to the resin.

  • Incubation: Agitate gently at room temperature for exactly 15 minutes. Causality note: The low acid concentration prevents the protonation of the alkene, effectively neutralizing the risk of carbocation formation.

  • Elution & Quenching: Filter the cleavage solution directly into a flask containing 1 mL of the Quenching Buffer. The pyridine immediately neutralizes the TFA, preventing post-cleavage degradation.

  • Repetition: Repeat steps 2-4 two more times to ensure complete yield.

  • Self-Validation Step: Run an immediate LC-MS on the crude mixture. The presence of a single peak at the exact theoretical mass validates the protocol. If a +18 Da peak is observed, your DCM was not strictly anhydrous.

Protocol B: Optimized Global Deprotection for Standard Resins

If you are forced to use standard resins (e.g., Rink Amide) that require >90% TFA for cleavage, you must use a custom, thiol-free, anhydrous scavenger cocktail.

Materials:

  • Custom Cocktail: 92.5% TFA / 5% Phenol / 2.5% TIPS. (Notice the strict absence of water and EDT).

Step-by-Step Methodology:

  • Chilling: Pre-chill the Custom Cocktail to 0 °C in an ice bath. Causality note: Lowering the temperature reduces the kinetic rate of carbocation formation and TIPS-mediated hydride transfer.

  • Cleavage: Add 4 mL of the chilled cocktail to the resin.

  • Controlled Incubation: Agitate at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature for no more than 60 additional minutes (90 minutes total).

  • Precipitation: Filter the resin and precipitate the peptide by dropwise addition of the cleavage solution into 40 mL of ice-cold diethyl ether.

  • Self-Validation Step: Centrifuge, decant, and analyze the pellet via LC-MS. If a +2 Da peak is observed, the TIPS reduced the alkene; in future runs, reduce the room-temperature incubation time to 30 minutes.

References

  • Title: Light and heat control over secondary structure and amyloid-like fiber formation in an overcrowded-alkene-modified Trp zipper Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Thiol-ene Enabled Chemical Synthesis of Truncated S-Lipidated Teixobactin Analogs Source: Frontiers in Chemistry URL: [Link]

  • Title: A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Amino-4-methylpent-4-enoic acid HCl

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, storage methodologies, and quality control protocols for handling 2-Amino-4-methylpent-4-enoic acid HCl , an unnatural amino acid cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, storage methodologies, and quality control protocols for handling 2-Amino-4-methylpent-4-enoic acid HCl , an unnatural amino acid critical in peptide synthesis and drug development.

I. Core Storage Principles & Chemical Causality (FAQ)

Q: Why does 2-Amino-4-methylpent-4-enoic acid HCl require stricter storage than standard proteinogenic amino acids? A: Unlike standard amino acids, this molecule features a reactive terminal alkene (4-methylpent-4-enoic moiety) and is supplied as a hydrochloride (HCl) salt[1]. The HCl salt renders the compound highly hygroscopic, acting as a moisture sink. If exposed to ambient humidity, deliquescence occurs, creating a localized acidic microenvironment that can catalyze side reactions. Furthermore, the terminal alkene is susceptible to auto-oxidation and radical-mediated polymerization when exposed to UV light and ambient oxygen.

Q: What are the absolute ideal storage parameters to maximize shelf life? A: For long-term viability (>12 months), the compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) , and protected from light in amber glass vials[2]. While the free base can sometimes be stored sealed in a dry, dark place at room temperature[3], the hygroscopic nature of the HCl salt makes sub-zero, desiccated storage mandatory to prevent degradation.

II. Troubleshooting Guide: Identifying & Resolving Degradation

Issue 1: The powder has turned from a free-flowing white solid to a sticky, clumpy mass.
  • Root Cause: Moisture ingress. The HCl salt has absorbed atmospheric water, leading to deliquescence.

  • Causality: Water molecules coordinate with the HCl salt, breaking the crystalline lattice and forming a sticky hydrate.

  • Resolution: Do not apply heat to dry the compound, as thermal stress in the presence of moisture and acid can degrade the alkene. Instead, dissolve the compromised batch in a minimal amount of LC-MS grade water, lyophilize (freeze-dry) completely, and backfill the lyophilization flask with Argon before transferring to a fresh, dry vial.

Issue 2: Inconsistent yields or side products during peptide coupling reactions.
  • Root Cause: Alkene oxidation or polymerization.

  • Causality: If stored improperly under ambient light and oxygen, the terminal double bond can form epoxides or peroxides. These oxidized species interfere with standard coupling reagents (e.g., HATU, EDC) and can trigger unwanted cross-linking during solid-phase peptide synthesis (SPPS).

  • Resolution: Perform a Quality Control (QC) check using 1 H-NMR. Look for the disappearance of the terminal alkene proton signals (typically around δ 4.8 - 5.0 ppm) and the appearance of upfield epoxide peaks. Discard heavily oxidized batches.

III. Quantitative Shelf-Life Data

The following table summarizes the expected shelf life of 2-Amino-4-methylpent-4-enoic acid HCl under various storage configurations.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-20°C (Freezer) Argon / NitrogenDark (Amber Vial)> 24 months None (Ideal Conditions)
4°C (Fridge) Desiccated AirDark (Amber Vial)6 - 12 monthsSlow hydration / clumping
20°C (Room Temp) Ambient AirDark1 - 3 monthsRapid moisture absorption
20°C (Room Temp) Ambient AirAmbient UV/Light< 2 weeksPhoto-oxidation, polymerization

IV. Validated Experimental Protocols

Protocol: Aliquoting and Lyophilization for Long-Term Storage
  • Self-Validating System: By creating single-use aliquots, you eliminate repeated freeze-thaw cycles and continuous atmospheric exposure. By measuring the mass of the lyophilized powder against the theoretical yield of the aliquot, you can immediately validate that no insoluble polymers formed during the process.

Step-by-Step Methodology:

  • Thermal Equilibration: Equilibrate the bulk vial of 2-Amino-4-methylpent-4-enoic acid HCl to room temperature in a desiccator for 1 hour before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic salt.

  • Dissolution: Dissolve the bulk powder in degassed, LC-MS grade ultra-pure water to a known concentration (e.g., 100 mg/mL). Causality: Degassing the water removes dissolved oxygen, preventing auto-oxidation of the alkene during the liquid phase.

  • Aliquoting: Dispense the solution into pre-weighed, amber glass lyophilization vials.

  • Flash Freezing: Submerge the vials in a dry ice/acetone bath or liquid nitrogen until completely frozen. Causality: Rapid freezing creates smaller ice crystals, accelerating the primary drying phase and preventing solute concentration effects that could damage the molecule.

  • Lyophilization: Transfer to a freeze-dryer. Run primary drying at -40°C under high vacuum (< 100 mTorr) for 24 to 48 hours until the powder is completely dry.

  • Inert Backfill: Break the vacuum using high-purity Argon gas. Argon is heavier than air and provides a superior protective blanket over the solid.

  • Sealing & Storage: Immediately cap the vials with PTFE-lined septa and crimp seals. Store the aliquots at -20°C[2].

V. System Workflow Visualization

The following diagram illustrates the specific environmental threats to 2-Amino-4-methylpent-4-enoic acid HCl, their chemical degradation mechanisms, and the corresponding preventative storage workflows.

G A 2-Amino-4-methylpent-4-enoic acid HCl (Target Molecule) M Atmospheric Moisture A->M U UV/Light & Oxygen A->U T Thermal Stress A->T M_Mech Hygroscopic HCl Salt Deliquescence & Hydrolysis M->M_Mech U_Mech Terminal Alkene Photo-oxidation to Peroxides U->U_Mech T_Mech Radical Polymerization Cross-linking T->T_Mech M_Sol Store in Desiccator Argon Backfill M_Mech->M_Sol Mitigation U_Sol Amber Glass Vials Dark Storage U_Mech->U_Sol Mitigation T_Sol Store at -20°C T_Mech->T_Sol Mitigation

Degradation pathways of 2-Amino-4-methylpent-4-enoic acid HCl and preventive storage workflows.

VI. References

  • 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813 - PubChem. [Link]

Sources

Optimization

Overcoming steric hindrance during 2-Amino-4-methylpent-4-enoic acid hydrochloride incorporation

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals facing challenges with the incorporation of the non-canonical amino acid, 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals facing challenges with the incorporation of the non-canonical amino acid, 2-Amino-4-methylpent-4-enoic acid hydrochloride. Due to its unique structure, particularly the α-carbon substitution and the bulky isobutenyl side chain, this amino acid presents significant steric hindrance, which can lead to low coupling efficiencies, sequence deletions, and other side reactions during solid-phase peptide synthesis (SPPS).

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides designed to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-4-methylpent-4-enoic acid and why is it considered sterically hindered?

2-Amino-4-methylpent-4-enoic acid is a non-proteinogenic amino acid. Its structure features a methyl group and an isobutenyl group branching from the gamma carbon, which creates significant spatial bulk around the reactive centers of the molecule.[1][2] This steric bulk physically obstructs the approach of coupling reagents and the N-terminus of the growing peptide chain, slowing down or preventing the formation of the desired amide bond.[3][4] This phenomenon, known as steric hindrance, is a primary cause of low coupling efficiency in peptide synthesis.[5]

Q2: Which types of amino acids exhibit similar coupling challenges?

The difficulties encountered with 2-Amino-4-methylpent-4-enoic acid are analogous to those seen with other sterically demanding residues, including:

  • α,α-disubstituted amino acids: Residues like Aib (α-aminoisobutyric acid) have two substituents on the α-carbon, severely restricting access to the amine and carboxyl groups.[4][6]

  • β-branched amino acids: Valine and Isoleucine, with bulky side chains branching at the β-carbon, can also impede coupling reactions.[4]

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making amide bond formation more difficult.[4][7]

Strategies effective for these classes of amino acids are generally applicable to the successful incorporation of 2-Amino-4-methylpent-4-enoic acid.

Q3: How can I confirm that steric hindrance is the cause of my low coupling yield?

Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is a critical diagnostic step.[4] Steric hindrance is likely the primary culprit if you observe:

  • Sequence-Dependent Failure: Consistently low coupling efficiency specifically when attempting to incorporate 2-Amino-4-methylpent-4-enoic acid, while other, less bulky amino acids couple efficiently under the same conditions.

  • Positive Kaiser Test After Standard Coupling: A qualitative test like the Kaiser test remaining positive (blue beads) after a standard coupling time (1-2 hours) indicates the presence of unreacted free primary amines on the resin.[3][8]

  • Improved Yield with More Potent Reagents: Switching from a standard carbodiimide reagent (like DIC) to a more powerful onium salt-based reagent (like HATU) results in a significant increase in yield.[9]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common problem when working with sterically hindered residues. The following sections provide a systematic approach to overcoming this challenge.

Problem: Incomplete or Failed Coupling Reaction

A positive Kaiser test or mass spectrometry analysis of a test cleavage revealing a high proportion of deletion sequences indicates a failed coupling reaction.

Root Cause Analysis & Solution Workflow

The following workflow provides a logical sequence of steps to diagnose and resolve low coupling efficiency.

troubleshooting_workflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagent Quality - Fresh coupling reagents? - Anhydrous solvent (DMF)? start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes reagents_bad Replace Reagents & Rerun check_reagents->reagents_bad No optimize_conditions Step 2: Optimize Coupling Conditions reagents_ok->optimize_conditions conditions_ok Conditions Optimized optimize_conditions->conditions_ok Implement Changes: - Increase reaction time (2-4h+) - Increase temp (cautiously, to 40-50°C) - Increase reagent equivalents (3-5x) change_reagent Step 3: Switch to a High-Potency Coupling Reagent conditions_ok->change_reagent reagent_switched Reagent Switched (e.g., to HATU) change_reagent->reagent_switched Select based on reactivity: HATU > HCTU > HBTU > DIC final_check Step 4: Monitor & Assess reagent_switched->final_check success Coupling Successful (Negative Kaiser Test) final_check->success Pass failure Still Incomplete: Consider Double Coupling or Capping final_check->failure Fail

Caption: Troubleshooting workflow for low coupling efficiency.

Solution 1: Selection of High-Potency Coupling Reagents

Standard carbodiimide reagents like DCC or DIC are often insufficient for driving the acylation of a sterically hindered amine to completion.[9] Onium salt-based reagents (uronium or phosphonium) are significantly more effective because they form highly reactive ester intermediates.[10]

Causality: Reagents like HATU react with the carboxylic acid to form a highly reactive OAt-ester. The HOAt leaving group is superior to the HOBt found in HBTU, and its pyridine nitrogen provides anchimeric assistance, further accelerating the coupling reaction.[10] This increased reactivity is necessary to overcome the high activation energy barrier imposed by steric hindrance.

Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideLowOften insufficient for hindered residues. Can be used for standard couplings.
HBTU/HCTU Aminium/UroniumMedium-HighHCTU is generally more reactive and cost-effective than HBTU.[9] Both are effective for many difficult sequences.
HATU Aminium/UroniumVery HighConsidered one of the most powerful reagents for sterically demanding couplings due to the formation of the highly reactive OAt-ester.[9]
COMU Aminium/UroniumVery HighReactivity is comparable to HATU but incorporates the safer Oxyma Pure leaving group, avoiding potentially explosive HOBt/HOAt derivatives.[11]
PyBOP PhosphoniumHighExcellent reagent that avoids the potential side reaction of guanidinylation of the N-terminus, which can occur with excess uronium reagents.
Solution 2: Optimization of Reaction Conditions

If a high-potency reagent is already in use, further optimization of the reaction environment can improve yields.

  • Extend Reaction Time: For sterically hindered couplings, standard 1-2 hour reaction times may be insufficient. Extending the coupling time to 4 hours or even overnight can allow the reaction to proceed to completion.[3][4]

  • Increase Reagent Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can help drive the reaction equilibrium towards the product.[3]

  • Increase Reaction Temperature: Gently increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier.[4] However, this must be done with caution, as elevated temperatures can increase the risk of side reactions, most notably racemization.[3] Microwave-assisted SPPS is a highly effective method for driving difficult couplings to completion quickly by utilizing controlled heating.[7]

  • Double Coupling: If a single coupling is incomplete, a second, fresh coupling cycle can be performed. This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh preparation of activated amino acid.[5][12]

Solution 3: Capping Unreacted Chains

If optimization fails to achieve >99% coupling, unreacted N-terminal amines should be "capped" to prevent the formation of deletion peptides. Capping is an irreversible acylation, typically with acetic anhydride, that renders the unreacted chain unable to participate in subsequent coupling steps.[4] This simplifies the final purification of the desired full-length peptide.

Experimental Protocol: Optimized Coupling of 2-Amino-4-methylpent-4-enoic acid using HATU

This protocol outlines a robust procedure for incorporating the title amino acid onto a resin-bound peptide using HATU in a manual SPPS setup.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Amino-4-methylpent-4-enoic acid hydrochloride (3-4 equivalents)

  • HATU (3-3.9 equivalents)[9]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-8 equivalents)[9]

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the solvent completely.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-2-Amino-4-methylpent-4-enoic acid hydrochloride and HATU in DMF.

    • Add DIPEA to the solution. Note: Use a less hindered, weaker base like 2,4,6-collidine to minimize potential racemization.[13]

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A negative result (yellow or colorless beads) indicates a complete reaction.[8]

    • If the test is positive (blue beads), extend the coupling time for another 1-2 hours or proceed to a double coupling (Step 6).

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

  • Recoupling or Capping (if necessary):

    • Recoupling: If the Kaiser test remains positive, repeat steps 2-5.

    • Capping: If recoupling is not desired, wash the resin and treat it with a solution of acetic anhydride and DIPEA in DMF to cap unreacted amines.

spss_cycle Resin Peptide-Resin (N-terminus Protected) Deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Activated Hindered AA, HATU, DIPEA in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cycle->Deprotection n-1 times

Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Side Reactions

The forcing conditions required to incorporate sterically hindered amino acids can increase the likelihood of undesirable side reactions.

Problem: Racemization Detected in Final Peptide

Racemization is the loss of stereochemical integrity at the α-carbon. It is a significant risk when using elevated temperatures or highly basic conditions.

Causality: The primary mechanism involves the formation of a planar oxazolone intermediate from the activated amino acid. Abstraction of the α-proton by a base, followed by re-protonation, can occur from either face of the planar ring, leading to a mixture of D and L isomers.[13]

Preventative Measures:

  • Choice of Base: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or, preferably, 2,4,6-collidine (TMP) instead of triethylamine (TEA).[13] These bases are less effective at abstracting the α-proton, thus suppressing racemization.

  • Use Additives: Coupling reagents that incorporate additives like HOAt (in HATU) or OxymaPure (in COMU) are designed to suppress racemization by favoring the rapid formation of active esters, which are less prone to cyclizing into the oxazolone intermediate compared to other activated species.[13]

  • Avoid High Temperatures: If possible, avoid prolonged exposure to high temperatures. Optimize other parameters like reaction time and reagent choice first. If heating is necessary, use the lowest effective temperature for the shortest possible time.

Problem: Diketopiperazine Formation

This side reaction is a risk when the sterically hindered amino acid is being coupled as the second residue in the peptide sequence.[9]

Causality: The N-terminal amine of the dipeptide-resin can attack the ester linkage of its own C-terminus, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This terminates chain elongation. This reaction is particularly prevalent when Proline is in the first or second position, but can occur with other residues.

Preventative Measures:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl group of this resin sterically shields the ester linkage, inhibiting the intramolecular cyclization reaction.

  • Use N-terminally Protected Dipeptides: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate stage entirely.

References

  • Benchchem. (n.d.). Troubleshooting low coupling efficiency with Z-D-His-OH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • Benchchem. (n.d.). Optimizing coupling reagents for sterically hindered Boc-L-proline.
  • Pattison, J. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Miranda, L. P., & Alewood, P. F. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(21), 7118-7124.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • PubChem. (n.d.). 2-Amino-4-methylpent-4-enoic acid. National Center for Biotechnology Information.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Guidechem. (n.d.). 2-amino-4-methyl-pent-4-enoic acid 3566-52-7 wiki.

Sources

Reference Data & Comparative Studies

Validation

2-Amino-4-methylpent-4-enoic Acid vs. Allylglycine: A Comprehensive Guide to Olefinic Amino Acids in Peptide Synthesis

Late-stage functionalization and macrocyclization have revolutionized peptide drug development, enabling the synthesis of stapled peptides with enhanced proteolytic stability and target affinity. At the core of these met...

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Author: BenchChem Technical Support Team. Date: March 2026

Late-stage functionalization and macrocyclization have revolutionized peptide drug development, enabling the synthesis of stapled peptides with enhanced proteolytic stability and target affinity. At the core of these methodologies are unnatural olefinic amino acids. This guide provides an objective, data-driven comparison between two critical building blocks: Allylglycine (Agl) and 2-Amino-4-methylpent-4-enoic acid hydrochloride (also known as methallylglycine, Mgl ).

By analyzing their distinct steric profiles and metathesis kinetics, this guide will equip researchers with the mechanistic insights necessary to optimize ring-closing metathesis (RCM) and cross-metathesis (CM) workflows.

Structural and Mechanistic Divergence

The fundamental difference between Agl and Mgl lies in the substitution pattern of their terminal alkene side chains, which directly governs their behavior in ruthenium-catalyzed olefin metathesis.

  • Allylglycine (Agl): Contains a highly accessible, unbranched terminal alkene. According to the 1[1], Agl acts as a Type I olefin . It undergoes rapid homodimerization and metathesis. While this high reactivity is beneficial for intramolecular RCM, it poses a severe risk of intermolecular oligomerization if the peptide concentration is not strictly controlled[2].

  • 2-Amino-4-methylpent-4-enoic acid (Mgl): Features a 1,1-disubstituted terminal alkene due to the presence of a methyl group on the double bond. This steric bulk shifts its classification to a Type II or Type III olefin [1]. The methyl branch imposes a kinetic barrier that virtually eliminates the risk of homodimerization[2]. Consequently, the metathesis reaction is forced into a highly selective cross-metathesis pathway when paired with a Type I olefin.

Metathesis_Logic Start Olefinic Amino Acid Selection Agl Allylglycine (Agl) Terminal Monosubstituted Start->Agl Mgl Methallylglycine (Mgl) 1,1-Disubstituted Start->Mgl Type1 Type I Olefin Fast Kinetics Agl->Type1 Type3 Type II/III Olefin Sterically Hindered Mgl->Type3 Homo High Homodimerization Risk Requires High Dilution Type1->Homo Cross Selective Cross-Metathesis No Homodimerization Type3->Cross

Mechanistic divergence of Agl and Mgl based on Grubbs olefin classification.

Comparative Performance Data

To facilitate strategic experimental design, the quantitative and qualitative properties of both amino acids are summarized below.

FeatureAllylglycine (Agl)2-Amino-4-methylpent-4-enoic acid (Mgl)
Side Chain Structure Terminal monosubstituted alkeneTerminal 1,1-disubstituted alkene
Grubbs Olefin Class Type I (Fast reaction)Type II / III (Sterically hindered)
Homodimerization Risk High (Rapid self-metathesis)Very Low (Sterically prohibited)
Primary Application Standard RCM (Macrocyclization)Selective Cross-Metathesis (CM), Rigid RCM
Optimal Catalyst Grubbs 1st/2nd Gen, Hoveyda-GrubbsHoveyda-Grubbs 2nd Gen
Conformational Effect Flexible side chainMethyl group restricts χ1​ angle, promotes helicity
Genetic Encoding Yes (via engineered PylRS)Yes (via engineered PylRS)
Strategic Application Guide
When to use Allylglycine (Agl)

Agl is the preferred choice for standard 3 where rapid kinetics are required[3]. Because it is a Type I olefin, it readily reacts with Grubbs 1st and 2nd generation catalysts. However, to prevent unwanted intermolecular cross-linking, RCM must be performed under high-dilution conditions (typically 0.002 M in solution) or on low-loading solid supports.

When to use 2-Amino-4-methylpent-4-enoic acid (Mgl)

Mgl is specifically engineered for 2[2]. If you attempt to functionalize an Agl-containing peptide with an exogenous olefin, the Agl residues will rapidly dimerize with each other. By substituting Agl with Mgl, the peptide becomes inert to self-dimerization but remains highly receptive to cross-metathesis with an added Type I olefin. Furthermore, the methyl group on Mgl restricts the side-chain dihedral angles, which can pre-organize the peptide backbone and thermodynamically favor α -helical conformations in stapled peptides.

Note on In Vivo Applications: Beyond synthetic solid-phase methods, both Agl and Mgl have been successfully incorporated into recombinant proteins via genetic code expansion (GCE). Engineered4 enable the site-specific ribosomal incorporation of these non-canonical amino acids, facilitating in vivo cross-metathesis and biophysical probing[4].

Experimental Protocols: On-Resin Metathesis

The following protocol details a self-validating system for On-Resin Ring-Closing Metathesis. It is specifically optimized for sterically hindered substrates like Mgl, utilizing Hoveyda-Grubbs 2nd Generation catalyst to overcome kinetic barriers.

RCM_Workflow N1 1. Solid Phase Peptide Synthesis Incorporate Agl/Mgl residues N2 2. Resin Swelling & Degassing Anhydrous DCM, N2 bubbling N1->N2 N3 3. On-Resin Metathesis Hoveyda-Grubbs II (15-20 mol%) N2->N3 N4 4. Ru-Catalyst Quenching Wash with 5% DMSO in DCM N3->N4 N5 5. Cleavage & Deprotection TFA/TIPS/H2O Cocktail N4->N5

Step-by-step workflow for on-resin ring-closing metathesis of olefinic peptides.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Action: Swell the peptide-bound resin (ideally a low-loading resin <0.3 mmol/g to prevent intermolecular reactions) in anhydrous, degassed Dichloromethane (DCM) for 30 minutes under a nitrogen atmosphere.

  • Causality: Proper swelling maximizes pore accessibility for the bulky ruthenium catalyst. Degassing the solvent is critical; ambient oxygen rapidly degrades the active ruthenium carbene species, leading to incomplete cyclization.

2. Catalyst Addition

  • Action: Dissolve Hoveyda-Grubbs 2nd Generation catalyst (15–20 mol% relative to resin loading) in a minimal volume of degassed DCM. Add the dark green solution to the swollen resin.

  • Causality: Hoveyda-Grubbs II is explicitly selected over Grubbs I/II because its modified initiation kinetics and robust stability are required to overcome the severe steric bulk of the 1,1-disubstituted alkene in Mgl[2].

3. Metathesis Reaction

  • Action: Agitate the suspension gently at room temperature for 2–4 hours.

  • Causality: For highly constrained Mgl-containing sequences, room temperature may yield low conversions. In such cases, applying microwave irradiation (e.g., 100 °C for 15 minutes) provides the necessary thermal energy to drive the thermodynamically favored but kinetically slow cyclization[3].

4. Catalyst Quenching (Critical Validation Step)

  • Action: Drain the reaction mixture and wash the resin with a solution of 5% Dimethyl sulfoxide (DMSO) in DCM (3 washes, 5 minutes each).

  • Causality: This is a crucial self-validating step. DMSO acts as a strong coordinating ligand that permanently quenches the active ruthenium carbene. If this step is skipped, the residual active catalyst will trigger unwanted double-bond migration (isomerization) during the highly acidic TFA cleavage step, destroying the geometric fidelity of the final peptide.

5. Cleavage and Isolation

  • Action: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, and isolate the crude cyclic peptide via centrifugation for subsequent LC-MS characterization and HPLC purification.

References
  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. nih.gov.
  • Structural and Pharmacological Effects of Ring-Closing Met
  • Imidazole Backbone Functionalization with Olefin Cross‐Met
  • An Efficient Protocol for the Cross-Metathesis of Sterically Demanding Olefins. acs.org.

Sources

Comparative

A Comparative Guide to 2-Amino-4-methylpent-4-enoic acid hydrochloride and Natural Leucine Derivatives for Researchers and Drug Developers

In the landscape of drug discovery and biochemical research, the exploration of unnatural amino acids offers a powerful toolkit to modulate biological processes with enhanced specificity and efficacy. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biochemical research, the exploration of unnatural amino acids offers a powerful toolkit to modulate biological processes with enhanced specificity and efficacy. This guide provides an in-depth comparison of 2-Amino-4-methylpent-4-enoic acid hydrochloride, a synthetic unsaturated analog, and natural leucine derivatives. Our focus extends beyond a simple cataloging of properties to a critical analysis of their potential applications, supported by detailed experimental protocols to empower researchers in their comparative studies.

Section 1: Foundational Chemistry and Biological Significance

Natural Leucine: A Cornerstone of Cellular Regulation

Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a critical signaling molecule.[1][2] Its isobutyl side chain contributes to the hydrophobic core of proteins, influencing their three-dimensional structure and function.[1] Beyond its structural role, leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3] This activation is crucial for muscle protein synthesis, making leucine a key player in muscle development and repair.[4] Natural derivatives of leucine, such as N-acetyl-L-leucine, are being investigated for their therapeutic potential in neurological disorders.[5]

2-Amino-4-methylpent-4-enoic acid hydrochloride: An Unsaturated Mimic with Therapeutic Potential

2-Amino-4-methylpent-4-enoic acid is a synthetic amino acid that shares structural similarity with leucine but is distinguished by a double bond in its side chain (an α,β-unsaturated carboxylic acid derivative).[6][7] This unsaturation introduces conformational rigidity and alters the electronic properties of the molecule compared to the saturated side chain of leucine. Such modifications are a common strategy in medicinal chemistry to enhance the stability, selectivity, and bioactivity of molecules.[8][] As an unnatural amino acid, it holds potential as a tool for investigating enzyme-substrate interactions, serving as a building block in peptide synthesis to create novel therapeutics, and potentially acting as an enzyme inhibitor.[10][]

Section 2: Comparative Analysis of Physicochemical Properties

A clear understanding of the physicochemical differences between 2-Amino-4-methylpent-4-enoic acid hydrochloride and natural leucine is fundamental to predicting their biological behavior.

Property2-Amino-4-methylpent-4-enoic acidL-Leucine
Molecular Formula C₆H₁₁NO₂C₆H₁₃NO₂
Molecular Weight 129.16 g/mol [6]131.17 g/mol
Structure Contains a C=C double bond in the side chainSaturated isobutyl side chain
Predicted Lipophilicity (XLogP3) -1.6[6]2.2
Key Functional Groups α-amino group, α-carboxylic acid group, alkeneα-amino group, α-carboxylic acid group

Table 1: Comparison of key physicochemical properties.

The presence of the double bond in 2-Amino-4-methylpent-4-enoic acid is the most significant structural differentiator. This feature can influence its interaction with protein binding pockets and its susceptibility to metabolic enzymes.

Section 3: Postulated Mechanisms of Action and Biological Effects

While direct comparative studies are limited, we can extrapolate potential mechanisms of action for 2-Amino-4-methylpent-4-enoic acid based on its structure and the known biology of α,β-unsaturated carbonyl compounds.

Interaction with Leucine-Binding Proteins and Transporters

Natural leucine is transported into cells and recognized by various proteins. It is plausible that 2-Amino-4-methylpent-4-enoic acid, due to its structural similarity, could compete with leucine for binding to these proteins, including amino acid transporters and enzymes. The unsaturated side chain, however, may alter the binding affinity and kinetics.

Enzyme Inhibition: A Potential Key Feature

The α,β-unsaturated carbonyl moiety in 2-Amino-4-methylpent-4-enoic acid makes it a potential Michael acceptor.[12] This chemical feature allows it to form covalent adducts with nucleophilic residues (such as cysteine or lysine) in the active sites of enzymes, leading to irreversible inhibition.[12] This contrasts with the reversible, competitive inhibition often seen with natural leucine derivatives that do not possess such a reactive group.

G cluster_0 Natural Leucine Derivative (Competitive Inhibitor) cluster_1 2-Amino-4-methylpent-4-enoic acid (Potential Michael Acceptor) a Enzyme Active Site b Leucine Derivative a->b Reversible Binding b->a c Enzyme Active Site (with Nucleophile, e.g., Cys-SH) d Unsaturated Leucine Analog c->d Covalent Bond Formation (Irreversible Inhibition)

Caption: Postulated mechanisms of enzyme inhibition.

Modulation of mTOR Signaling

Leucine is a potent activator of the mTORC1 pathway. An important question is whether 2-Amino-4-methylpent-4-enoic acid acts as an agonist or antagonist of this pathway. If it can bind to the leucine sensor Sestrin2 but fails to induce the downstream conformational changes, it could act as a competitive antagonist of leucine-induced mTORC1 activation.

Section 4: Experimental Protocols for Comparative Performance Evaluation

To facilitate direct comparison, we provide the following detailed experimental protocols. These are designed to be self-validating and are grounded in established biochemical and cell biology techniques.

Protocol 1: Competitive Binding Assay

Objective: To determine the relative binding affinity of 2-Amino-4-methylpent-4-enoic acid hydrochloride and a natural leucine derivative to a target protein (e.g., a leucine-binding protein or an enzyme that metabolizes leucine).

Methodology:

  • Reagents:

    • Purified target protein

    • Radiolabeled leucine (e.g., ³H-Leucine)

    • Unlabeled L-leucine (as a positive control)

    • 2-Amino-4-methylpent-4-enoic acid hydrochloride

    • Natural leucine derivative of interest

    • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

    • Scintillation cocktail

  • Procedure:

    • Prepare a series of dilutions of the unlabeled competitors (L-leucine, 2-Amino-4-methylpent-4-enoic acid hydrochloride, and the natural leucine derivative).

    • In a microplate, combine the purified target protein, a fixed concentration of radiolabeled leucine, and varying concentrations of the unlabeled competitors.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the protein-bound radiolabel from the unbound radiolabel using a suitable method (e.g., filter binding assay or size-exclusion chromatography).

    • Quantify the protein-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabel against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the radiolabel binding).

    • Calculate the Ki (inhibition constant) for each compound to compare their binding affinities.

G a Prepare Reagents b Set up Competition Reaction (Protein + Radiolabel + Competitor) a->b c Incubate to Equilibrium b->c d Separate Bound and Free Ligand c->d e Quantify Bound Radioactivity d->e f Data Analysis (IC50/Ki Determination) e->f

Caption: Workflow for the competitive binding assay.

Protocol 2: Enzyme Inhibition Assay

Objective: To characterize the inhibitory potential and mechanism of 2-Amino-4-methylpent-4-enoic acid hydrochloride against a relevant enzyme (e.g., a branched-chain amino acid aminotransferase).

Methodology:

  • Reagents:

    • Purified enzyme

    • Substrate for the enzyme (e.g., α-ketoisocaproate and a suitable amino donor for a transaminase)

    • Cofactors (if required, e.g., pyridoxal phosphate)

    • 2-Amino-4-methylpent-4-enoic acid hydrochloride

    • Natural leucine derivative

    • Assay buffer

    • Detection reagent (to measure product formation or substrate depletion)

  • Procedure:

    • Prepare a range of concentrations for both inhibitors.

    • In a microplate, pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product or substrate.

    • To test for irreversible inhibition, a sample of the enzyme pre-incubated with the inhibitor can be diluted to a concentration below its IC₅₀ and its activity reassessed.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

    • Perform kinetic studies (e.g., by varying substrate concentration at fixed inhibitor concentrations) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Protocol 3: Cellular Uptake Assay

Objective: To compare the efficiency of cellular uptake of 2-Amino-4-methylpent-4-enoic acid and natural leucine.

Methodology:

  • Reagents:

    • Cell line of interest (e.g., a cancer cell line overexpressing amino acid transporters)

    • Radiolabeled or stable isotope-labeled 2-Amino-4-methylpent-4-enoic acid (if available) and L-leucine

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

    • Lysis buffer

    • Scintillation cocktail or LC-MS/MS system

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Wash the cells with uptake buffer.

    • Add the labeled amino acid (either 2-Amino-4-methylpent-4-enoic acid or leucine) to the cells and incubate for various time points.

    • To determine specificity, perform competition experiments by co-incubating with an excess of unlabeled amino acid.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the labeled amino acid using either a scintillation counter or LC-MS/MS.

  • Data Analysis:

    • Plot the intracellular concentration of the labeled amino acid against time to determine the initial uptake rate.

    • Perform kinetic analysis by measuring uptake at different substrate concentrations to determine the Km and Vmax for transport.

Protocol 4: mTOR Signaling Pathway Activation Assay

Objective: To determine if 2-Amino-4-methylpent-4-enoic acid hydrochloride acts as an agonist or antagonist of leucine-induced mTORC1 signaling.

Methodology:

  • Reagents:

    • Cell line responsive to amino acid stimulation (e.g., HEK293T or C2C12 myotubes)

    • L-leucine

    • 2-Amino-4-methylpent-4-enoic acid hydrochloride

    • mTOR inhibitor (e.g., rapamycin) as a negative control

    • Antibodies for Western blotting (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

    • Lysis buffer and reagents for SDS-PAGE and Western blotting

  • Procedure:

    • Culture cells and then starve them of amino acids for a defined period.

    • Treat the cells with:

      • Vehicle control

      • L-leucine (agonist control)

      • 2-Amino-4-methylpent-4-enoic acid hydrochloride alone

      • L-leucine in the presence of varying concentrations of 2-Amino-4-methylpent-4-enoic acid hydrochloride

      • Rapamycin followed by L-leucine (inhibitor control)

    • Incubate for a suitable time to allow for mTORC1 signaling activation (e.g., 30-60 minutes).

    • Lyse the cells and perform Western blot analysis to detect the phosphorylation status of mTORC1 downstream targets (p70S6K and 4E-BP1).

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the effects of the different treatments on the phosphorylation of p70S6K and 4E-BP1.

G a Amino Acid Starvation b Treatment with Leucine and/or Analog a->b c Cell Lysis b->c d Western Blotting for p-p70S6K and p-4E-BP1 c->d e Quantification and Comparison d->e

Caption: Workflow for assessing mTOR signaling activation.

Section 5: Conclusion and Future Directions

The comparison between 2-Amino-4-methylpent-4-enoic acid hydrochloride and natural leucine derivatives presents a compelling area of investigation for researchers in drug discovery and chemical biology. The introduction of an unsaturated bond in the leucine scaffold is a rational design strategy to potentially create compounds with novel biological activities, such as irreversible enzyme inhibition. While direct comparative data remains to be extensively published, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own head-to-head comparisons.

Future research should focus on synthesizing a broader range of unsaturated and otherwise modified leucine analogs and systematically evaluating their effects on various biological pathways. Such studies will undoubtedly lead to the discovery of novel chemical probes to dissect complex biological processes and may pave the way for the development of new therapeutic agents targeting diseases with dysregulated amino acid signaling and metabolism.

References

  • Unnatural amino acids in drug discovery. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 2-Amino-4-methylpent-4-enoic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. (2005). Chemical Reviews. Retrieved March 18, 2026, from [Link]

  • (2S)-2-amino-4-methyl-4-pentenoic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC. Retrieved March 18, 2026, from [Link]

  • Leucine methyl ester is a powerful allosteric activator of the neutral amino acid cotransport system in Bombyx mori larval midgut. (2002). PubMed. Retrieved March 18, 2026, from [Link]

  • (R)-2-amino-2-methylpent-4-enoic acid. (2024). ChemBK. Retrieved March 18, 2026, from [Link]

  • The effect of leucine ingestion on mTOR-WGA, mTOR-Rheb and mTOR-LAMP2... (n.d.). Retrieved March 18, 2026, from [Link]

  • Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. (2001). PubMed. Retrieved March 18, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). PubMed. Retrieved March 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved March 18, 2026, from [Link]

  • L-2-Amino-4-methoxy-cis-but-3-enoic Acid, a Potent Inhibitor of the Enzymatic Synthesis of S-adenosylmethionine. (1982). PubMed. Retrieved March 18, 2026, from [Link]

  • BCAA's vs Whey protein supplement, leucine problem - is there competitive antagonism? (2016). ResearchGate. Retrieved March 18, 2026, from [Link]

  • The effect of l-leucine on mTORC1 and MAPK pathways. After serum. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). Frontiers. Retrieved March 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2023). MDPI. Retrieved March 18, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Structural Basis for the Binding of Allosteric Activators Leucine and ADP to Mammalian Glutamate Dehydrogenase. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • The Fatty Acid β-Oxidation Pathway is Activated by Leucine Deprivation in HepG2 Cells: A Comparative Proteomics Study. (2017). PMC. Retrieved March 18, 2026, from [Link]

  • Allosteric Conformational Locking of Sestrin2 by Leucine: An Integrated Computational Analysis of Branched-Chain Amino Acid Recognition and Specificity. (2025). MDPI. Retrieved March 18, 2026, from [Link]

  • Novel metabolic and physiological functions of branched chain amino acids: a review. (2017). PMC. Retrieved March 18, 2026, from [Link]

  • Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non ... (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Targeting Amino Acid Metabolic Vulnerabilities in Myeloid Malignancies. (2021). Frontiers. Retrieved March 18, 2026, from [Link]

  • Is leucine an allosteric modulator of the lysine transporter in the intestinal basolateral membrane? (1987). PubMed. Retrieved March 18, 2026, from [Link]

  • Design and Synthesis of Proteinase Inhibitors. (n.d.). Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • Metabolism of pent-4-enoate in rat heart. Reduction of the double bond. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Allosteric Modulators: An Emerging Concept in Drug Discovery. (2025). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. (2023). YouTube. Retrieved March 18, 2026, from [Link]

  • Terpinen-4-ol suppresses proliferation and motility of cutaneous squamous cell carcinoma cells by enhancing calpain-2 expression. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI. Retrieved March 18, 2026, from [Link]

  • Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non ... (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved March 18, 2026, from [Link]

Sources

Validation

Comparison Guide: Mass Spectrometry Validation of 2-Amino-4-methylpent-4-enoic Acid Incorporation

Executive Summary The expansion of the genetic code using non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, 2-Amino-4-methylpent-4-enoic acid (commonly referred to as methallylglycine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code using non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, 2-Amino-4-methylpent-4-enoic acid (commonly referred to as methallylglycine) has emerged as a premier unnatural amino acid (UAA) for introducing a minimally perturbing, terminal alkene bioorthogonal handle.

This guide provides an authoritative, comparative analysis of 2-Amino-4-methylpent-4-enoic acid against other common ncAAs, alongside field-proven, self-validating mass spectrometry (MS) workflows to verify its site-specific incorporation.

Mechanistic Causality & Bioorthogonal Utility

2-Amino-4-methylpent-4-enoic acid ( C6​H11​NO2​ ) is an aliphatic, alkene-bearing analog of leucine ()[1].

Why choose this UAA? Unlike bulky cyclooctyne-based ncAAs that can disrupt protein folding, the terminal alkene of 2-Amino-4-methylpent-4-enoic acid offers a highly stable, minimal-footprint handle. It enables powerful downstream bioconjugation via inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines, thiol-ene click chemistry, or olefin metathesis.

Incorporation Mechanism: Rather than relying on global auxotrophic replacement (which substitutes every instance of a canonical amino acid), this UAA is incorporated site-specifically via amber suppression . This is achieved using engineered Methanosarcina Pyrrolysyl-tRNA synthetase (PylRS) variants (e.g., the N311M/C313W double mutant), which feature an enlarged binding pocket optimized for branched aliphatic side chains while strictly excluding canonical amino acids ()[2].

Comparative Performance Analysis

To contextualize its performance, the table below objectively compares 2-Amino-4-methylpent-4-enoic acid with two widely used methionine surrogates: Azidohomoalanine (AHA) and Homopropargylglycine (HPG).

Feature2-Amino-4-methylpent-4-enoic acidAzidohomoalanine (AHA)Homopropargylglycine (HPG)
Reactive Handle Terminal AlkeneAzideTerminal Alkyne
Residue Mass (Da) 111.0684126.054293.0578
Incorporation Route Amber Suppression (Engineered PylRS)Met-Auxotrophic ReplacementMet-Auxotrophic Replacement
Site-Specificity Absolute (Single TAG codon)Global (Replaces all Met residues)Global (Replaces all Met residues)
Bioconjugation iEDDA, Thiol-Ene, Olefin MetathesisCuAAC (Click), SPAACCuAAC (Click)
Primary MS Challenge Resolving from Glutamine misincorporationIncomplete Met depletionIncomplete Met depletion
Chemical Stability Highly stable under reducing conditionsProne to reduction (Azide Amine)Stable, but requires cytotoxic Copper

Experimental Workflow Visualization

The following diagram outlines the self-validating mass spectrometry workflow required to confirm the site-specific incorporation of the UAA.

MS_Workflow cluster_MS Mass Spectrometry Validation A 1. Co-Expression System Target TAG + Mutant PylRS B 2. UAA Supplementation 2-Amino-4-methylpent-4-enoic acid A->B C 3. Affinity Purification & Desalting B->C D Intact Mass Analysis (LC-ESI-TOF) C->D E Proteolytic Digestion (Trypsin/Lys-C) C->E G Data Deconvolution & Mass Shift Confirmation D->G F Bottom-Up LC-MS/MS (Peptide Mapping) E->F F->G

Workflow for MS validation of 2-Amino-4-methylpent-4-enoic acid incorporation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality explanations and internal checkpoints.

Protocol A: Protein Expression & UAA Incorporation
  • Transformation: Co-transform E. coli BL21(DE3) with a reporter plasmid containing an amber codon (e.g., SUMO-sfGFP-TAG) and a pEVOL plasmid encoding the engineered PylRS/tRNA pair.

  • Cultivation: Grow cells in LB medium at 37°C until OD600​ reaches 0.6.

  • Supplementation: Add 2-Amino-4-methylpent-4-enoic acid hydrochloride to a final concentration of 5–10 mM.

    • Causality: The hydrochloride salt is utilized to ensure rapid and complete dissolution in the aqueous culture medium without requiring cytotoxic organic solvents.

  • Induction: Induce expression with 1 mM IPTG and 0.2% L-arabinose. Express overnight at 30°C.

  • Self-Validation Checkpoint: The Negative Control. Always run a parallel culture identical in every way except for the omission of the UAA. If the PylRS is strictly orthogonal, the unsupplemented culture will yield only truncated protein. Any full-length protein in this negative control indicates background suppression (typically Glutamine misincorporation by endogenous tRNAs).

Protocol B: Intact Protein LC-ESI-TOF MS (Top-Down)
  • Purification: Purify the protein via Ni-NTA chromatography.

  • Desalting: Desalt the sample using a C4 ZipTip or extensive dialysis against 0.1% Formic Acid in water.

    • Causality: Non-volatile salts (like NaCl or phosphates from lysis buffers) cause severe ion suppression and adduct formation in electrospray ionization (ESI), masking the true isotopic envelope.

  • LC-MS Acquisition: Inject 1–2 µg of intact protein onto a C4 column (e.g., Waters Acquity UPLC Protein BEH C4) coupled to a high-resolution ESI-TOF mass spectrometer. Run a gradient of 5–95% Acetonitrile with 0.1% Formic Acid over 10 minutes ()[3].

  • Self-Validation Checkpoint: Deconvolute the raw multiply-charged spectra using a maximum entropy algorithm. The presence of a single, dominant deconvoluted peak matching the theoretical mass (Target Protein + 111.068 Da) validates global incorporation.

Protocol C: Bottom-Up LC-MS/MS (Peptide Mapping)
  • Preparation: Denature the purified protein in 8M Urea, reduce with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute urea to <2M and digest with Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Causality: Trypsin cleaves strictly at the C-terminus of Arg and Lys. This generates predictable peptides, allowing the exact localization of the UAA within a specific fragment.

  • LC-MS/MS: Analyze via nanoLC-MS/MS using a C18 column. Use High-Energy Collisional Dissociation (HCD) for fragmentation.

  • Self-Validation Checkpoint: Search the MS/MS spectra against the target sequence with a dynamic modification of +111.0684 Da at the designated TAG site. The identification of continuous b and y fragment ions containing this exact mass addition definitively proves site-specific incorporation.

Mass Spectrometry Data Interpretation

Accurate mass interpretation is critical. Because near-cognate suppressor tRNAs (like tRNAGln ) can occasionally read amber codons when the UAA is scarce, distinguishing the UAA from Glutamine is the primary analytical hurdle ()[2].

Use the following exact mass reference table to configure your MS search algorithms:

Amino Acid / UAAMolecular FormulaExact Residue Mass (Da)* Δ Mass vs. Target UAA (Da)
2-Amino-4-methylpent-4-enoic acid C6​H11​NO2​ 111.0684 0.0000
Glutamine (Common Misincorporation) C5​H10​N2​O3​ 128.0586+16.9902
Leucine (Structural Analog) C6​H13​NO2​ 113.0841+2.0157
Tyrosine (Standard TAG read-through) C9​H11​NO3​ 163.0633+51.9949

*Residue mass accounts for the loss of H2​O (18.0106 Da) during peptide bond formation.

References

  • PubChem (National Institutes of Health). "2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813." National Center for Biotechnology Information. URL: [Link]

  • MDPI (International Journal of Molecular Sciences). "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." URL:[Link]

  • Google Patents. "Modulators of sestrin-gator2 interaction and uses thereof (CA3061611A1)." Patent detailing LC-MS/MS system parameters for small amino acid derivatives.

Sources

Comparative

Efficacy of 2-Amino-4-methylpent-4-enoic Acid Hydrochloride vs. O-Allyl-Serine in Peptide Crosslinking

Executive Summary The stabilization of peptide secondary structures—particularly α-helices—via covalent crosslinking (stapling) is a cornerstone of modern peptidomimetic drug design[1]. By locking peptides into their bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stabilization of peptide secondary structures—particularly α-helices—via covalent crosslinking (stapling) is a cornerstone of modern peptidomimetic drug design[1]. By locking peptides into their bioactive conformations, researchers can dramatically enhance target binding affinity, cellular permeability, and proteolytic resistance[2].

This guide provides an in-depth comparative analysis of two critical unnatural amino acids (UAAs) used for crosslinking: O-Allyl-Serine , the classic residue for in vitro ruthenium-catalyzed ring-closing metathesis (RCM), and 2-Amino-4-methylpent-4-enoic acid hydrochloride (a methallylglycine derivative), a rigid, all-hydrocarbon UAA engineered for in vivo bioorthogonal crosslinking.

Mechanistic Profiling & Structural Causality

To understand the divergent applications of these two molecules, we must examine the causality between their side-chain architectures and their macroscopic crosslinking behaviors.

O-Allyl-Serine: The Flexible Ether Staple

O-allyl-serine was pioneered in early RCM stapling designs by Grubbs and Blackwell[2]. It features an ether-linked terminal alkene side chain (-CH₂-O-CH₂-CH=CH₂).

  • The Causality of Flexibility: The inclusion of the ether oxygen introduces a highly flexible "hinge" into the side chain. While this flexibility ensures rapid and kinetically favorable metathesis reactions, it is thermodynamically detrimental to the final peptide structure. The resulting macrocycle retains significant rotameric freedom, which lowers the entropic benefit of cyclization. Consequently, compared to the native linear peptide[2].

2-Amino-4-methylpent-4-enoic Acid: The Rigid Hydrocarbon Anchor

2-Amino-4-methylpent-4-enoic acid features an all-hydrocarbon backbone with a methyl-branched terminal alkene (-CH₂-C(CH₃)=CH₂).

  • The Causality of Rigidity: The absence of an ether oxygen and the steric bulk of the methyl branch heavily restrict the conformational freedom of the side chain. When crosslinked, this forms a rigid, hydrophobic patch that integrates seamlessly into the amphipathic face of an α-helix[2],[1].

  • In Vivo Encodability: Because of its compact, uncharged nature, this UAA can be genetically encoded in living cells via an engineered Pyrrolysyl-tRNA synthetase (PylRS)[3]. The methyl group provides steric shielding, preventing premature oxidation by endogenous nucleophiles and preserving the alkene for targeted bioorthogonal crosslinking (e.g., photo-induced thiol-ene click reactions)[3].

Comparative Efficacy Data

The following table summarizes the quantitative and qualitative performance metrics of both UAAs in crosslinking applications.

Parameter2-Amino-4-methylpent-4-enoic acid HClO-Allyl-Serine
Side-Chain Structure Branched all-hydrocarbon (-CH₂-C(CH₃)=CH₂)Ether-linked (-CH₂-O-CH₂-CH=CH₂)
Primary Crosslinking Mechanism Bioorthogonal (Thiol-ene, Photo-crosslinking)Ruthenium-catalyzed RCM
Helical Stabilization High (Hydrophobic core integration)Modest (Ether flexibility)
Proteolytic Resistance Excellent (Steric shielding by methyl branch)Good (Dependent on macrocycle size)
In Vivo Encodability Yes (via engineered PylRS)No (Primarily SPPS)
Reaction Kinetics Slower (Steric hindrance at branched alkene)Fast (Unobstructed terminal alkene)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical controls to verify crosslinking success.

Protocol A: In Vitro Peptide Stapling via RCM (O-Allyl-Serine)

This workflow utilizes Solid-Phase Peptide Synthesis (SPPS) to generate an i,i+4 stapled peptide[4].

  • Peptide Assembly: Synthesize the linear peptide on a Rink Amide resin using standard Fmoc chemistry. Incorporate Fmoc-O-allyl-L-serine at the i and i+4 positions.

  • Resin Swelling (Causality Step): Swell the resin in anhydrous 1,2-dichloroethane (DCE) for 30 minutes. Why DCE? DCE optimally swells the polystyrene resin while remaining entirely inert to the metathesis catalyst, ensuring the internal peptide chain is fully solvated and accessible.

  • Metathesis: Add 15 mol% Grubbs 1st Generation Catalyst dissolved in DCE. React at room temperature for 2 hours under N₂ gas to prevent catalyst oxidation.

  • Cleavage: Wash the resin and cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • System Validation (LC-MS): Analyze the crude product via LC-MS. A successful RCM crosslink is validated by a precise mass shift of -28.03 Da , corresponding to the loss of one ethylene molecule during the metathesis cycle.

RCM_Workflow A Linear Peptide (O-Allyl-Serine) C Ring-Closing Metathesis A->C i, i+4 spacing B Grubbs Catalyst (Ruthenium) B->C Catalysis D Stapled α-Helix (Crosslinked) C->D - Ethylene (28 Da)

Workflow of Ruthenium-catalyzed ring-closing metathesis using O-allyl-serine.

Protocol B: In Vivo Bioorthogonal Crosslinking (2-Amino-4-methylpent-4-enoic acid)

This workflow utilizes genetic code expansion to crosslink proteins directly within living E. coli[3].

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a pEvol plasmid containing an engineered PylRS/tRNA CUA​ pair and a reporter plasmid (e.g., sfGFP) containing an amber stop codon (TAG) at the target crosslinking site.

  • UAA Incorporation: Grow cells in TB medium supplemented with 5 mM 2-Amino-4-methylpent-4-enoic acid HCl. Induce expression with 1 mM IPTG and 0.2% arabinose.

  • System Validation (The -UAA Control): Run a parallel culture without the UAA. Causality: If the PylRS system is strictly orthogonal, the -UAA control will yield truncated proteins, validating that full-length protein expression in the positive culture is entirely dependent on successful UAA incorporation.

  • Photo-induced Crosslinking: Harvest cells and expose the lysate to UV light (365 nm) in the presence of a water-soluble photoinitiator (e.g., LAP). Causality: The terminal branched alkene is sterically hindered; thus, a highly reactive radical intermediate generated via UV cleavage of LAP is required to drive the thiol-ene click reaction with adjacent cysteine residues.

  • Verification: Analyze via SDS-PAGE and Western Blot. Crosslinking is confirmed by the appearance of a higher-molecular-weight dimer band.

InVivo_Workflow A Engineered PylRS + tRNA_CUA C Amber Suppression (In Vivo Translation) A->C B 2-Amino-4-methylpent- 4-enoic acid B->C D Bioorthogonal Crosslinking C->D Radical Initiation / UV E Covalently Linked Protein Complex D->E Thiol-ene coupling

In vivo genetic encoding and crosslinking of 2-amino-4-methylpent-4-enoic acid.

Strategic Selection Guide

  • Choose O-Allyl-Serine when: You are conducting early-stage, in vitro peptide library screening via SPPS. Its commercial availability, synthetic ease, and rapid RCM kinetics make it ideal for generating large libraries of moderately constrained macrocycles.

  • Choose 2-Amino-4-methylpent-4-enoic acid HCl when: Your goal is to achieve maximal α-helical stabilization (via all-hydrocarbon stapling)[1] or when you need to map protein-protein interactions in vivo. Its compatibility with engineered PylRS systems makes it an unparalleled tool for live-cell bioorthogonal crosslinking[3].

References

  • Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function Source: National Institutes of Health (PMC) URL:[Link]

  • Strategies for Improving Peptide Stability and Delivery Source: MDPI (Pharmaceuticals) URL:[Link]

  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains Source: National Institutes of Health (PMC) URL:[Link]

  • Peptide Stapling Applied to Antimicrobial Peptides Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Reproducibility of 2-Amino-4-methylpent-4-enoic acid hydrochloride asymmetric synthesis methods

Title: Reproducibility of 2-Amino-4-methylpent-4-enoic Acid Hydrochloride Asymmetric Synthesis Methods: A Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of 2-Amino-4-methylpent-4-enoic Acid Hydrochloride Asymmetric Synthesis Methods: A Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2-Amino-4-methylpent-4-enoic acid hydrochloride (commonly known as L-methallylglycine hydrochloride) is a highly valuable non-canonical amino acid (ncAA) [1]. Its terminal alkene side chain serves as a bioorthogonal handle for click chemistry, olefin metathesis, and structural probing when incorporated into proteins via engineered Pyrrolysyl-tRNA synthetase (PylRS) systems [2]. Furthermore, it is a critical building block for synthesizing modulators of the Sestrin-GATOR2 interaction, which regulates the mTORC1 signaling pathway in metabolic and oncological diseases [3]. Because enantiomeric purity strictly dictates both ribosomal incorporation efficiency and pharmacological activity, selecting a highly reproducible asymmetric synthesis method is paramount for downstream applications.

Mechanistic Causality of Asymmetric Induction

Achieving high enantiomeric excess (ee) requires overcoming the inherent lack of stereocontrol in standard enolate alkylations. We evaluate three primary methodologies based on their mechanistic causality:

  • Method A: Enzymatic Resolution (Acylase I)

    • Causality: This classical approach starts with racemic methallylglycine. The amine is acetylated, and Porcine Kidney Acylase I selectively hydrolyzes the N-acetyl group of the L-enantiomer[4]. Enzymes provide a perfectly chiral microenvironment; the strict stereospecificity of the active site ensures an ee >99%, provided the pH and temperature are strictly maintained to prevent protein denaturation.

  • Method B: Indium-Mediated Reformatsky-Type Allylation

    • Causality: A recent advancement utilizes N-tert-butanesulfinyl iminoesters and 1,3-butadiene or methallyl halides [5]. Indium (In) acts as a single-electron transfer (SET) agent, forming a nucleophilic allylindium species[6]. The bulky chiral sulfinamide auxiliary creates severe steric hindrance on one face of the imine, forcing a highly diastereoselective attack[6].

  • Method C: Chiral Phase-Transfer Catalysis (Maruoka Catalyst)

    • Causality: Uses a C2-symmetric chiral spiro-ammonium salt. The rigid binaphthyl backbone of the catalyst forms a tight ion pair with the enolate of a glycine Schiff base, shielding one face from the incoming methallyl bromide to induce stereocontrol.

Quantitative Performance Comparison

MetricMethod A: Enzymatic ResolutionMethod B: Indium-Mediated AllylationMethod C: Chiral PTC
Enantiomeric Excess (ee) > 99%92 - 96% (dr up to 98:2)90 - 95%
Overall Yield 35 - 45% (max 50% theoretical)65 - 75%70 - 80%
Scalability High (Multi-gram to Kilogram)Moderate (Gram scale)Moderate to High
Primary Cost Driver Acylase I Enzyme & TimeChiral Sulfinamide & IndiumChiral Maruoka Catalyst
Reproducibility Risks pH drift causing enzyme denaturationMoisture quenching radical intermediatesBiphasic stirring inconsistencies

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. Below are the optimized workflows for the two most reliable methods.

Protocol 1: Enzymatic Resolution via Acylase I (Gold Standard for >99% ee)

This method is preferred when absolute enantiomeric purity is required for crystallographic or precise pharmacological studies.

  • Substrate Preparation: Dissolve racemic N-acetyl-methallylglycine (100 mmol) in DI water (200 mL).

  • pH Equilibration (Critical Causality): Adjust the pH to exactly 7.5 using 1M LiOH. Why LiOH? Lithium salts are more soluble and less likely to inhibit the enzyme compared to sodium or potassium salts in high concentrations.

  • Enzymatic Cleavage: Add Porcine Kidney Acylase I (100 mg). Incubate at 37°C.

    • Self-Validation Checkpoint: The hydrolysis of the amide bond releases acetic acid, causing the pH to drop. Monitor the reaction via an autotitrator dispensing 1M LiOH to maintain pH 7.5. The reaction is complete when base consumption ceases (typically 24-48 hours).

  • Isolation: Acidify to pH 2.0 with 6M HCl to stop the reaction. Extract the unreacted D-N-acetyl-methallylglycine with ethyl acetate.

  • Crystallization: Concentrate the aqueous layer and apply to a Dowex 50W-X8 cation exchange column. Elute with 1M NH₄OH, concentrate, and treat with 1M HCl to precipitate (S)-2-amino-4-methylpent-4-enoic acid hydrochloride.

    • Self-Validation Checkpoint: Analyze via chiral HPLC (e.g., Crownpak CR(+) column, pH 2.0 perchloric acid mobile phase). A single peak confirms >99% ee.

Protocol 2: Indium-Mediated Reformatsky-Type Allylation

This method is preferred for rapid generation of diverse homoallylic ncAA libraries [5].

  • Indium Activation: In a flame-dried Schlenk flask under Argon, add Indium powder (1.5 equiv).

    • Causality: Indium's low first ionization potential (5.8 eV) makes it ideal for single-electron transfer (SET) in radical generation [5].

  • Radical Allylation: Add the N-tert-butanesulfinyl iminoester (1.0 equiv) and methallyl bromide (1.5 equiv) in anhydrous THF. Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Take a 50 µL aliquot, concentrate, and run 19F or 1H NMR. The diastereomeric ratio (dr) should be visible via the distinct chemical shifts of the sulfinamide tert-butyl group. Proceed only if dr > 95:5.

  • Deprotection: Treat the crude mixture with 4M HCl in dioxane to cleave the sulfinamide auxiliary and the ester group simultaneously.

  • Precipitation: Triturate with cold diethyl ether to yield the pure hydrochloride salt.

Workflow & Mechanistic Visualizations

SynthesisWorkflow Start Achiral Substrate (e.g., Glycine Schiff Base) Cat Chiral Induction (Auxiliary / PTC / Enzyme) Start->Cat Complexation Alk Stereoselective Attack (Methallyl Halide) Cat->Alk Alkylation Deprot Deprotection & Hydrolysis (HCl Treatment) Alk->Deprot Intermediate Product (S)-2-Amino-4-methylpent-4-enoic acid Hydrochloride Deprot->Product Crystallization

Fig 1. Generalized asymmetric synthesis workflow for methallylglycine.

PylRS_Pathway ncAA Methallylglycine (ncAA) PylRS Engineered MbPylRS (Synthetase) ncAA->PylRS Recognition tRNA tRNA(CUA) (Amber Suppressor) PylRS->tRNA Aminoacylation Ribosome Ribosome Translation (UAG Stop Codon) tRNA->Ribosome Decoding Protein Engineered Protein (e.g., sfGFP-ncAA) Ribosome->Protein Peptide Bond

Fig 2. Site-specific incorporation of methallylglycine via engineered PylRS.

Conclusion & Recommendations

For large-scale, cost-sensitive production requiring absolute enantiomeric purity (>99% ee), Enzymatic Resolution remains the most robust and reproducible choice, despite its 50% theoretical yield cap. Conversely, for discovery chemistry and rapid library generation of methallylglycine derivatives, the Indium-Mediated Reformatsky-Type Allylation offers superior throughput and atom economy, provided strict anhydrous techniques are utilized to protect the radical intermediates.

References

  • Koch, N. G., Goettig, P., Rappsilber, J., & Budisa, N. (2021). "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." International Journal of Molecular Sciences, 22(20), 11194. URL:[Link]

  • Sabatini, D. M., et al. (2020). "Modulators of Sestrin-GATOR2 interaction and uses thereof." US Patent 10752644B2.
  • Lin, S., et al. (2025). "Indium Mediated Reformatsky-Type Allylation of N-tert-Butanesulfinyl Iminoester with 1,3-Butadiene." Organic Letters, 27(1), 134-140. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-methylpent-4-enoic acid;hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Amino-4-methylpent-4-enoic Acid Hydrochloride 2-Amino-4-methylpent-4-enoic acid (also known as 4-methylallylglycine) is a highly specialized unnatural amino acid featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Amino-4-methylpent-4-enoic Acid Hydrochloride

2-Amino-4-methylpent-4-enoic acid (also known as 4-methylallylglycine) is a highly specialized unnatural amino acid featuring a terminal alkene. It is heavily utilized by drug development professionals for peptide stapling, olefin metathesis, and the synthesis of bioactive peptidomimetics. However, when supplied or isolated as a hydrochloride (HCl) salt, its physical and chemical properties shift significantly. The presence of the hydrochloride moiety fundamentally alters its solubility, acidity, and waste categorization.

As a Senior Application Scientist, I have designed this guide to provide researchers with a field-proven, self-validating operational framework for the safe handling and disposal of this compound. All procedures described herein are designed to prevent environmental contamination, protect laboratory personnel, and maintain strict compliance with institutional Environmental Health and Safety (EHS) guidelines[1].

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the mechanistic hazards associated with the compound. As an unnatural amino acid, it poses an ecological risk if discharged into the water supply, as it can act as a competitive inhibitor in natural biological pathways. Furthermore, the HCl salt form dissociates in moisture to create localized acidic environments.

Table 1: Chemical Hazard & Physical Properties Profile

Property / ParameterValue / ClassificationOperational Implication
Molecular Weight 129.16 g/mol (Base)[2]Use for stoichiometric calculations during neutralization.
GHS Hazards H315, H319, H335[2]Mandates the use of a fume hood, nitrile gloves, and safety goggles.
Aqueous pH (0.1M) ~2.0 - 3.0 (Estimated)Highly acidic; poses a corrosion risk and must be neutralized prior to disposal.
Halogen Content 1 mol Cl⁻ per mol APITriggers a "Halogenated" classification when dissolved in organic waste streams.

Waste Segregation & Processing Workflow

Proper segregation is the cornerstone of chemical hygiene. Because this compound is utilized in various phases of peptide synthesis, it will enter the waste stream in multiple matrices (solid, aqueous, and organic).

WasteDisposal Start 2-Amino-4-methylpent-4-enoic acid HCl Waste Generation Decision Identify Waste Matrix Start->Decision Solid Solid Waste (Powders, Vials, PPE) Decision->Solid Aqueous Aqueous Solutions (Acidic pH < 4) Decision->Aqueous Organic Organic Solvents (DMF, MeOH, etc.) Decision->Organic Incineration High-Temp Incineration (Solid Hazardous Waste) Solid->Incineration Neutralize Neutralize to pH 6.5-7.5 (Add 1M NaHCO3) Aqueous->Neutralize OrgWaste Halogenated Organic Waste (Due to Cl- ions) Organic->OrgWaste AqWaste Aqueous Waste Stream (Non-Halogenated) Neutralize->AqWaste

Figure 1: Decision matrix and segregation workflow for 2-Amino-4-methylpent-4-enoic acid HCl waste.

Standard Operating Procedures: Step-by-Step Disposal

Protocol A: Solid Waste Management (Unused Reagent & Consumables)

Solid waste includes expired powder, contaminated weighing papers, and disposable spatulas.

  • Containment: Place all solid waste inside a sealable, puncture-resistant hazardous waste bag or a rigid High-Density Polyethylene (HDPE) container.

  • Labeling: Label the container strictly as "Toxic/Irritant Solid Waste - Unnatural Amino Acid HCl".

  • Disposal Routing: Route to EHS for high-temperature incineration.

    • Causality: Incineration ensures the complete thermal destruction of the unnatural amino acid framework. This prevents the compound from leaching into the environment and causing unintended biological disruption in local ecosystems.

  • Validation Step: Ensure the container is hermetically sealed. Invert the container gently; if no particulate matter escapes, the containment is validated for EHS transport.

Protocol B: Aqueous Waste Neutralization

Because it is the salt of a strong acid (HCl) and a weak base (the amino group), aqueous solutions of this compound are inherently acidic. Mixing unneutralized acidic waste with general aqueous waste can trigger violent reactions if the carboy contains incompatible chemicals (e.g., cyanides or bleach).

Table 2: Neutralization Protocol Parameters

ParameterTarget / ReagentCausality / Rationale
Neutralizing Agent 1M Sodium Bicarbonate (NaHCO₃)A weak base prevents rapid exothermic spikes and pH overshooting.
Target pH Range 6.5 – 7.5Safe for consolidation with general aqueous laboratory waste.
Reaction Byproduct CO₂ GasRequires open-vessel processing in a fume hood to prevent pressure buildup.
Stirring Rate 300 - 500 RPMEnsures rapid dissipation of localized heat and prevents supersaturation of CO₂.
  • Setup: Place a designated neutralization beaker inside a certified chemical fume hood. Insert a PTFE-coated magnetic stir bar and set the stir plate to 300-500 RPM.

  • Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise to the amino acid solution.

    • Causality: NaHCO₃ is utilized instead of strong bases like NaOH to prevent highly exothermic degradation of the organic framework and to strictly control the titration curve.

  • Monitoring: Monitor the pH continuously using a calibrated pH meter until a stable pH of 6.5 to 7.5 is achieved. Effervescence (CO₂ gas evolution) will occur during this process.

  • Validation Step (Self-Validating System): After the pH stabilizes between 6.5 and 7.5, allow the solution to stir for an additional 5 minutes. Add one final test drop of 1M NaHCO₃. If the pH remains stable and no further effervescence is observed , the neutralization is chemically validated and complete. The solution may now be transferred to the general aqueous waste carboy.

Protocol C: Organic Solvent Waste Segregation

During solid-phase peptide synthesis, this compound is frequently dissolved in organic solvents like DMF, NMP, or Methanol.

  • Segregation: Transfer the organic effluent into a chemically compatible waste container (typically HDPE or glass).

  • Halogenated Designation: Label the container strictly as Halogenated Organic Waste , regardless of the solvent used.

    • Causality: Even though the carbon skeleton of the amino acid is non-halogenated, the hydrochloride salt introduces stoichiometric amounts of chloride ions. When incinerated, these chlorides can generate corrosive hydrogen chloride gas or toxic dioxins. Halogenated waste incinerators are equipped with specialized alkaline scrubbers to neutralize these byproducts safely.

  • Validation Step: Perform a visual inspection of the organic waste carboy after addition. The introduction of a hydrochloride salt can occasionally decrease the solubility of certain non-polar solvent mixtures. If precipitation or cloudiness occurs, the waste must be relabeled as a "Heterogeneous Halogenated Suspension" to alert EHS personnel of solid particulates.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate and systematic action is required to prevent respiratory irritation and surface corrosion[2].

  • Isolation: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Dry Powder Spills: Do not sweep. Sweeping aerosolizes the fine hydrochloride powder, creating a severe inhalation hazard. Instead, gently cover the spill with a damp, absorbent pad to trap the solid.

  • Liquid Spills: Apply a chemical absorbent pad or inert clay (e.g., diatomaceous earth) to the liquid.

  • Chemical Decontamination: Wash the affected surface with a dilute sodium bicarbonate solution to neutralize any residual microscopic acid, followed by a thorough wipe-down with deionized water.

  • Disposal: Place all cleanup materials into a sealed bag and process them according to Protocol A (Solid Waste) .

References

  • 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813 - PubChem, Source: nih.gov, URL:[Link]

  • Butyric acid, α-amino-α-ethyl - Organic Syntheses Procedure, Source: orgsyn.org, URL:[Link]

Sources

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